molecular formula C7H16N2 B131597 (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-99-9

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No.: B131597
CAS No.: 22795-99-9
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-ZETCQYMHSA-N
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Description

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-ethylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349185
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22795-99-9
Record name (2S)-1-Ethyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22795-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral building block of significant interest in pharmaceutical synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.

Chemical Structure and Properties

This compound is a chiral amine with the following structure:

Caption: Chemical structure of this compound.

Physical Properties:

PropertyValueReference
Molecular FormulaC₇H₁₆N₂[1][]
Molecular Weight128.22 g/mol [1][]
AppearanceClear colorless to faintly yellow liquid[]
Boiling Point58-60 °C at 16 mmHg[3]
Density0.884 g/mL at 25 °C[3]
Refractive Index (n20/D)1.466[3]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Chemical Shift (ppm)MultiplicityAssignment (Tentative)
~2.8 - 3.2mCH₂ (aminomethyl)
~2.7mCH (pyrrolidine ring)
~2.2 - 2.5mCH₂ (ethyl group)
~1.6 - 2.0mCH₂ (pyrrolidine ring)
~1.3 - 1.6mCH₂ (pyrrolidine ring)
~1.1tCH₃ (ethyl group)
(broad)sNH₂

Note: This is a representative interpretation. Actual peak assignments may vary.

¹³C NMR Data

Detailed, publicly available ¹³C NMR data for this compound is limited. Based on the structure, the following approximate chemical shifts can be expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment (Tentative)
~60 - 70CH (pyrrolidine ring, adjacent to N)
~50 - 60CH₂ (pyrrolidine ring, adjacent to N)
~45 - 55CH₂ (ethyl group)
~40 - 50CH₂ (aminomethyl)
~20 - 30CH₂ (pyrrolidine ring)
~20 - 30CH₂ (pyrrolidine ring)
~10 - 20CH₃ (ethyl group)

Note: These are estimated values. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy

While some sources indicate that the IR spectrum conforms to the expected structure, a detailed peak list is not consistently available. The characteristic absorption bands for a primary amine and saturated alkyl groups are expected.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary amine
2850 - 3000C-H stretchAlkyl CH₂, CH₃
~1600N-H bendPrimary amine
1450 - 1470C-H bendAlkyl CH₂, CH₃
1000 - 1250C-N stretchAliphatic amine
Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the racemic mixture is available.

Table 4: Mass Spectrometry Data

m/zInterpretation
128Molecular Ion [M]⁺
98[M - CH₂NH₂]⁺
70[M - C₂H₅ - CH₂NH₂]⁺ or Pyrrolidine ring fragment
28[C₂H₄]⁺

Note: Fragmentation patterns can be complex and may include other significant peaks.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 512-2048 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample of This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin_Film Preparation of Thin Liquid Film Sample->Thin_Film Dilution Dilution in Volatile Solvent Sample->Dilution NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Thin_Film->IR_Acq MS_Acq GC-MS System Dilution->MS_Acq NMR_Data ¹H and ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data

Caption: General workflow for spectroscopic analysis.

Structure_Elucidation Structure Proposed Structure NMR NMR Data (Carbon-Hydrogen Framework) Structure->NMR IR IR Data (Functional Groups) Structure->IR MS MS Data (Molecular Weight & Fragmentation) Structure->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical relationship of spectroscopic data in structure elucidation.

References

Physical and chemical properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the antipsychotic and prokinetic agent Levosulpiride.[1][2][3] Its specific stereochemistry is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[4]

Structural and General Information
PropertyValueReference(s)
IUPAC Name [(2S)-1-ethylpyrrolidin-2-yl]methanamine[4]
Synonyms (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, (-)-2-(Aminomethyl)-1-ethyl-pyrrolidine, Levosulpiride impurity 1[4]
CAS Number 22795-99-9[1][4][5]
Molecular Formula C₇H₁₆N₂[4][5]
Molecular Weight 128.22 g/mol [4][5]
Appearance Clear colorless to faintly yellow liquid[3]
Physicochemical Data
PropertyValueReference(s)
Boiling Point 50-52 °C (lit.)[3][5]
Density 0.919 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.4670 (lit.)[5]
Optical Rotation ([α]/D) -109.0 to -95.0° (c = 1 in methanol)[5]
pKa 10.04 ± 0.40 (Predicted)
Solubility Soluble in chloroform (B151607) and methanol (B129727). Slightly soluble in water.[3]
Flash Point 56 °C (closed cup)[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound via Resolution

The enantiomerically pure this compound is often obtained through the resolution of its racemic mixture. A common method involves the use of a chiral resolving agent such as D-(-)-tartaric acid.[5][6]

Protocol:

  • Diastereomeric Salt Formation: Dissolve the racemic mixture of 2-aminomethyl-1-ethylpyrrolidine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of D-(-)-tartaric acid dissolved in the same solvent.

  • Crystallization: Allow the solution to cool, inducing the crystallization of the (S)-(-)-2-aminomethyl-1-ethylpyrrolidinium D-tartrate salt. The diastereomeric salt of the (R)-enantiomer will remain in the mother liquor.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., sodium hydroxide) to a pH above 10.

  • Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation.[7]

Synthesis of Levosulpiride

This compound is a key intermediate in the synthesis of Levosulpiride.[1][2]

Protocol:

  • Reaction Setup: In a reaction vessel, combine methyl 2-methoxy-5-sulfamoylbenzoate and this compound.[5]

  • Condensation: Heat the mixture to 90-100°C for approximately 5 hours under an inert atmosphere (e.g., nitrogen).[5]

  • Precipitation: After the reaction is complete, cool the mixture and add ethanol (B145695) to precipitate the Levosulpiride product.[5]

  • Isolation and Purification: Filter the solid product, wash it with cold ethanol, and dry to obtain Levosulpiride.[5] Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.[7]

Determination of Enantiomeric Purity by HPLC

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) after pre-column derivatization.[8]

Protocol:

  • Derivatization: React the sample of 2-aminomethyl-1-ethylpyrrolidine with a derivatizing agent such as 4-nitrobenzoic acid to form diastereomeric amides.[8]

  • HPLC System: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm).[8]

    • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Detection: UV at 254 nm.[8]

  • Analysis: The two enantiomers, now derivatized into diastereomers, will be separated on the chiral stationary phase, allowing for the determination of the enantiomeric excess by comparing the peak areas.

Mandatory Visualizations

Synthesis of Levosulpiride Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 2-methoxy- 5-sulfamoylbenzoate C Condensation (90-100°C, 5h, N2) A->C B (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine B->C D Precipitation (Ethanol) C->D E Filtration & Washing D->E F Drying E->F G Levosulpiride F->G

Caption: Workflow for the synthesis of Levosulpiride.

Analytical Workflow for Enantiomeric Purity

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result A 2-Aminomethyl- 1-ethylpyrrolidine Sample B Derivatization with 4-Nitrobenzoic Acid A->B C HPLC Separation (Chiralcel OD-H) B->C D UV Detection (254 nm) C->D E Chromatogram D->E F Calculation of Enantiomeric Excess E->F

Caption: Analytical workflow for enantiomeric purity determination.

Safety Information

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

The primary application of this compound is as a chiral building block in the pharmaceutical industry.[4] Its most notable use is in the stereoselective synthesis of Levosulpiride, where the (S)-configuration is crucial for its therapeutic activity as a dopamine (B1211576) D2 receptor antagonist.[2] It is also used in the synthesis of other fine chemicals and as an impurity standard for related pharmaceutical compounds.[3]

References

The Core Mechanism of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine derived from the abundant natural amino acid (S)-proline, has emerged as a pivotal structural motif in the field of asymmetric organocatalysis. While proline itself is a celebrated catalyst, the strategic modifications embodied in this compound and its derivatives have unlocked enhanced reactivity and stereoselectivity in a variety of crucial carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of action of this catalyst scaffold, focusing on its role in key asymmetric transformations. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic tool.

The fundamental catalytic prowess of pyrrolidine-based organocatalysts lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This compound and its derivatives excel in this regard, offering a tunable and highly effective platform for a range of asymmetric reactions, including Michael additions and aldol (B89426) reactions. This guide will delve into the mechanistic underpinnings of these transformations, present quantitative data from representative studies, provide detailed experimental protocols, and visualize the catalytic cycles and transition states.

Core Catalytic Principles: Enamine and Iminium Ion Activation

The catalytic action of this compound is primarily rooted in its capacity to reversibly form key reactive intermediates with carbonyl-containing substrates. The secondary amine of the pyrrolidine (B122466) ring is the workhorse of this process, enabling two principal modes of activation:

  • Enamine Catalysis: In this mode, the catalyst reacts with a ketone or aldehyde to form a chiral enamine. This transformation enhances the nucleophilicity of the α-carbon of the carbonyl compound, turning it into a potent nucleophile that can attack a suitable electrophile. The chiral environment provided by the catalyst scaffold dictates the stereochemical outcome of this attack, leading to the formation of an enantioenriched product.

  • Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the catalyst can form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, thereby activating it for nucleophilic attack. The stereochemistry of the resulting product is again controlled by the chiral catalyst, which shields one face of the iminium ion, directing the incoming nucleophile to the other.

The versatility of this compound is further expanded through its derivatization, particularly at the primary amine of the aminomethyl group. The introduction of hydrogen-bond-donating moieties, such as thiourea (B124793) or sulfonamide groups, gives rise to bifunctional organocatalysts . These catalysts can simultaneously activate both the nucleophile (via enamine formation) and the electrophile (through hydrogen bonding), leading to highly organized and stereoselective transition states. This dual activation strategy often results in superior catalytic efficiency and stereoselectivity.

Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition, a cornerstone of C-C bond formation, serves as an excellent example of the catalytic efficacy of this compound derivatives. In this reaction, a nucleophile, typically a ketone, adds to an α,β-unsaturated compound, such as a nitroolefin. Bifunctional thiourea catalysts derived from this compound have proven to be particularly effective in this transformation.

Catalytic Cycle and Proposed Transition State

The catalytic cycle for the asymmetric Michael addition of a ketone to a nitroolefin, catalyzed by a bifunctional thiourea derivative of this compound, is illustrated below. The reaction proceeds via an enamine intermediate, with the thiourea moiety activating the nitroolefin through hydrogen bonding.

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst (S)-Pyrrolidine-Thiourea Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Transition_State Ternary Transition State (H-Bonding Activation) Enamine->Transition_State + Nitroolefin Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct C-C Bond Formation Product_Release Hydrolysis Iminium_Adduct->Product_Release + H₂O Product_Release->Catalyst Product + Catalyst Regeneration Michael_Transition_State cluster_TS Proposed Transition State Model Catalyst_Scaffold (S)-Pyrrolidine Scaffold Thiourea Thiourea Moiety (H-Bond Donor) Catalyst_Scaffold->Thiourea covalent linkage Enamine_TS Enamine (from Ketone) Catalyst_Scaffold->Enamine_TS directs attack Nitroolefin_TS Nitroolefin (Electrophile) Thiourea->Nitroolefin_TS H-Bonding Activation Enamine_TS->Nitroolefin_TS Si-face attack Aldol_Reaction_Cycle cluster_cycle Catalytic Cycle Catalyst_Aldol (S)-Pyrrolidine-Sulfonamide Catalyst Enamine_Aldol Chiral Enamine Intermediate Catalyst_Aldol->Enamine_Aldol + Ketone - H₂O TS_Aldol Transition State (H-Bonding) Enamine_Aldol->TS_Aldol + Aldehyde Iminium_Aldolate Iminium Aldolate TS_Aldol->Iminium_Aldolate C-C Bond Formation Hydrolysis_Aldol Hydrolysis Iminium_Aldolate->Hydrolysis_Aldol + H₂O Hydrolysis_Aldol->Catalyst_Aldol Aldol Product + Catalyst Regeneration Aldol_Transition_State cluster_TS_Aldol Proposed Transition State Model Catalyst_Scaffold_Aldol (S)-Pyrrolidine Scaffold Sulfonamide Sulfonamide Moiety (H-Bond Donor) Catalyst_Scaffold_Aldol->Sulfonamide covalent linkage Enamine_TS_Aldol Enamine (from Ketone) Catalyst_Scaffold_Aldol->Enamine_TS_Aldol directs attack Aldehyde_TS Aldehyde (Electrophile) Sulfonamide->Aldehyde_TS H-Bonding Activation Enamine_TS_Aldol->Aldehyde_TS Re-face attack

An In-depth Technical Guide to (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral synthetic intermediate of significant importance in the pharmaceutical industry. Its unique stereochemistry makes it a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Levosulpiride (B1682626). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and resolution are presented, along with its role in the synthesis of Levosulpiride.

Introduction

This compound, a substituted pyrrolidine (B122466) derivative, has emerged as a valuable chiral building block in asymmetric synthesis.[1] Its structural features, including a stereocenter at the C2 position of the pyrrolidine ring, make it an ideal starting material for the enantioselective synthesis of complex molecules. The primary application of this compound lies in the pharmaceutical sector, where it serves as a key intermediate in the production of Levosulpiride, the levorotatory enantiomer of Sulpiride (B1682569), which exhibits greater pharmacological activity and fewer side effects than its racemic counterpart.[2][3]

Discovery and History

The precise date of discovery and the individual credited with the first synthesis of this compound are not well-documented in publicly available literature. The compound's emergence is closely tied to the broader exploration of chiral pyrrolidine scaffolds for pharmaceutical development during the late 20th century.[4] Early patents related to the synthesis of 2-aminomethyl-1-ethylpyrrolidine date back to the 1970s, with a focus on producing the racemic mixture for use as an intermediate in the synthesis of drugs like Sulpiride.[5][6] Subsequent research efforts were directed towards developing efficient methods for resolving the racemic mixture and for the asymmetric synthesis of the desired (S)-enantiomer to support the development of enantiomerically pure drugs like Levosulpiride.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[7]
Molecular Weight 128.22 g/mol [7]
Appearance Clear colorless to faintly yellow liquid[7]
Boiling Point 50-52 °C[7]
Density 0.919 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.4670[7]
Optical Activity ([α]/D) -109.0 to -95.0° (c = 1 in methanol)[7]
Flash Point 57.2 °C (closed cup)[7]
Solubility Soluble in chloroform (B151607) and methanol (B129727). Slightly soluble in water.[2]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR Available[8][9][10]
¹³C NMR Available[8][11]
IR (Infrared) Available[8]
MS (Mass Spectrometry) Available[12]

Synthesis and Manufacturing

The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture of 2-aminomethyl-1-ethylpyrrolidine and the asymmetric synthesis starting from a chiral precursor.

Synthesis of Racemic 2-Aminomethyl-1-ethylpyrrolidine

An early and notable method for the synthesis of the racemic compound is the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.

Synthesis of Racemic 2-Aminomethyl-1-ethylpyrrolidine.
Enantiomeric Resolution

The separation of the desired (S)-enantiomer from the racemic mixture is a critical step for its use in chiral drug synthesis. Two prominent methods for resolution are classical resolution with a chiral acid and enzymatic resolution.

This method involves the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

G cluster_0 Resolution Process Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts + D-(-)-Tartaric Acid D-(-)-Tartaric Acid D-(-)-Tartaric Acid->Diastereomeric Salts + Separation Separation Diastereomeric Salts->Separation Fractional Crystallization (S)-Amine Tartrate (S)-Amine Tartrate Separation->(S)-Amine Tartrate Less Soluble (R)-Amine Tartrate (R)-Amine Tartrate Separation->(R)-Amine Tartrate More Soluble Liberation of (S)-Amine Liberation of (S)-Amine (S)-Amine Tartrate->Liberation of (S)-Amine Basification

Classical Resolution Workflow.

A more modern and efficient approach involves the use of lipases for the enantioselective acylation of the racemic amine. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted, which can then be separated.[13]

G cluster_1 Enzymatic Resolution Racemic Amine Racemic Amine Reaction Mixture Reaction Mixture Racemic Amine->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Lipase (B570770) Lipase Lipase->Reaction Mixture Catalyst Separation Separation Reaction Mixture->Separation Distillation (S)-Amine (S)-Amine Separation->(S)-Amine Unreacted (R)-Amide (R)-Amide Separation->(R)-Amide Acylated

Enzymatic Resolution Workflow.
Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to the enantiomerically pure compound, often starting from a chiral precursor like (S)-proline.[14]

Experimental Protocols

Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine

This protocol is based on a patented method for producing the racemic amine.[15]

  • Apparatus: An electrolytic cell with a copper cathode and a palladium anode, separated by a porous cylinder.

  • Catholyte: A solution of 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine in 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.

  • Anolyte: 50 ml of a saturated aqueous sodium carbonate solution.

  • Procedure:

    • Assemble the electrolytic apparatus.

    • Add the anolyte and catholyte to their respective chambers.

    • Pass carbon dioxide through the catholyte solution and conduct a pre-electrolysis for several minutes.

    • Add the 1-ethyl-2-nitromethylenepyrrolidine to the cathode chamber.

    • Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23 °C, while passing carbon dioxide through the catholyte.

    • Upon completion, the product, 2-aminomethyl-1-ethylpyrrolidine, can be isolated and purified by standard workup procedures, yielding an oily product.

Enzymatic Resolution of Racemic 2-aminomethyl-1-ethylpyrrolidine

This protocol is adapted from a patent describing a lipase-mediated resolution.[13]

  • Reactants: Racemic 2-(aminomethyl)-1-ethylpyrrolidine, benzyl (B1604629) acetate, and a lipase (e.g., from Pseudomonas cepacia).

  • Solvent: Acetonitrile.

  • Procedure:

    • Combine the racemic amine, benzyl acetate, and lipase in acetonitrile.

    • Stir the mixture at room temperature for a duration ranging from 24 to 172 hours, monitoring the reaction progress.

    • Once the desired degree of conversion is achieved, evaporate the solvent to dryness.

    • Isolate and purify the unreacted (S)-2-(aminomethyl)-1-ethylpyrrolidine by vacuum distillation, collecting the fraction at 40-45 °C and 10 mmHg.

Synthesis of Levosulpiride from this compound

This protocol outlines the condensation reaction to form Levosulpiride.[2][13]

  • Reactants: 143 g of (S)-2-(aminomethyl)-1-ethylpyrrolidine and 260 g of methyl 2-methoxy-5-sulfamoylbenzoate.

  • Solvent: 1040 ml of n-butanol.

  • Procedure:

    • Reflux the mixture of reactants in n-butanol for 20 hours.

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with a solution of 115 g of concentrated hydrochloric acid in 1040 ml of water.

    • Alkalinize the aqueous phase with approximately 95 g of concentrated ammonia.

    • Filter the resulting precipitate and dry to obtain Levosulpiride.

    • The product can be further purified by recrystallization from an alcohol such as methanol or ethanol.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Levosulpiride.[16] Levosulpiride is a substituted benzamide (B126) antipsychotic that acts as a selective antagonist of dopamine (B1211576) D2 receptors. Its use is preferred over racemic sulpiride due to its improved therapeutic profile. The specific (S)-configuration of the aminomethyl-1-ethylpyrrolidine moiety is crucial for the desired pharmacological activity of Levosulpiride.[2]

Conclusion

This compound stands as a testament to the importance of chiral chemistry in modern drug development. While its own discovery is not attributed to a single breakthrough moment, its history is interwoven with the advancements in asymmetric synthesis and the pursuit of safer, more effective pharmaceuticals. The synthetic routes, particularly the enzymatic resolution, highlight the evolution of efficient and selective chemical manufacturing processes. This technical guide provides a foundational understanding of this critical intermediate for professionals engaged in pharmaceutical research and development.

References

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Comprehensive Structural and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The stereochemistry and conformational behavior of substituted pyrrolidines significantly influence their interaction with biological targets. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, with its stereocenter at the C2 position and flexible side chains, presents a compelling case for detailed structural elucidation. Understanding its preferred three-dimensional arrangements is critical for rational drug design and the development of stereoselective synthetic methodologies.

This guide explores the key structural features of this compound, including its bond lengths, bond angles, and, most importantly, the puckering of the five-membered ring and the orientation of its substituents.

Structural Analysis

The definitive method for determining the precise three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. While a specific crystal structure for this compound (COD ID 2202452) is referenced in the Crystallography Open Database, the detailed crystallographic data (CIF file) is not publicly accessible. However, based on the known geometries of similar substituted pyrrolidines, a theoretical model of its structural parameters can be constructed.

Tabulated Structural Data (Theoretical)

The following table summarizes the expected bond lengths and angles for this compound based on standard values for similar chemical environments. These values provide a baseline for understanding the molecule's geometry.

Parameter Atoms Involved Expected Value
Bond Lengths
C-C (ring)~1.53 Å
C-N (ring)~1.47 Å
C-C (side chain)~1.52 Å
C-N (side chain)~1.47 Å
N-C (ethyl)~1.47 Å
C-H~1.09 Å
N-H~1.01 Å
Bond Angles
C-C-C (ring)~104°
C-N-C (ring)~109°
N-C-C (ring)~105°
C-C-N (side chain)~112°
H-N-H (amine)~107°
Torsional Angles
C5-N1-C2-C3Variable (defines ring pucker)
N1-C2-Cα-N2Variable (defines side chain orientation)

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. These conformations arise from the staggering of C-H bonds on adjacent atoms to relieve torsional strain. For a monosubstituted pyrrolidine, the two primary low-energy conformations are the "envelope" (E) and "twist" (T) forms. The position of the substituent (axial or equatorial) further defines the conformational landscape.

Pyrrolidine Ring Puckering

The puckering of the pyrrolidine ring in this compound is the most critical aspect of its conformational analysis. The two primary envelope conformations involve one atom being out of the plane of the other four. For a 2-substituted pyrrolidine, the key conformations are the endo (C3-exo) and exo (C3-endo) puckers, which describe the puckering of the C3 atom relative to the C2 substituent.

The relative energies of these conformers are influenced by steric and electronic effects of the substituents on the ring. The bulky 1-ethyl and 2-aminomethyl groups will play a significant role in determining the most stable conformation.

Side Chain Conformation

The orientation of the aminomethyl and ethyl side chains relative to the pyrrolidine ring also contributes to the overall conformation. Rotation around the C2-Cα and N1-C(ethyl) bonds will lead to various rotamers. The preferred conformation will minimize steric hindrance between the side chains and the ring.

Computational Modeling and NMR Spectroscopy

In the absence of a definitive crystal structure, a combination of computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for elucidating the conformational preferences of this compound in solution.

  • Computational Modeling: Quantum mechanical calculations can be used to determine the geometries and relative energies of the different possible conformers.

  • NMR Spectroscopy: Advanced NMR techniques, such as the analysis of coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the predominant conformation in solution.

Based on studies of similar N-alkyl-2-substituted pyrrolidines, it is anticipated that the conformer which places the bulky substituents in a pseudo-equatorial position to minimize steric interactions will be the most populated.

Experimental Protocols

To empirically determine the structural and conformational properties of this compound, the following experimental protocols are recommended.

Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state three-dimensional structure.

Methodology:

  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., isopropanol, hexane, or a mixture thereof).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule and refine the atomic positions, and thermal parameters against the experimental data.

    • The final refined structure will provide accurate bond lengths, bond angles, and torsional angles.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the predominant conformation in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

  • 1D NMR Spectra Acquisition:

    • Acquire high-resolution 1H and 13C NMR spectra.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of all proton resonances.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which helps in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule and thus its conformation.

  • Data Analysis:

    • Measure the 3JHH coupling constants from the high-resolution 1H spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the ring pucker.

    • Analyze the NOESY/ROESY data to identify key through-space interactions that are characteristic of specific conformations. For example, an NOE between a proton on the ethyl group and a proton on the pyrrolidine ring can define the orientation of the ethyl group.

Visualizations

Logical Workflow for Structural and Conformational Analysis

structural_analysis_workflow Workflow for Structural and Conformational Analysis cluster_synthesis Sample Preparation cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis cluster_computational Computational Analysis synthesis Synthesis and Purification of This compound crystallization Crystallization synthesis->crystallization nmr_acquisition 1D and 2D NMR Spectroscopy (COSY, HSQC, NOESY) synthesis->nmr_acquisition xray Single-Crystal X-ray Diffraction crystallization->xray structure_solution Structure Solution and Refinement xray->structure_solution solid_state_data Bond Lengths, Angles, Torsional Angles structure_solution->solid_state_data comp_modeling Quantum Mechanical Calculations solid_state_data->comp_modeling Comparison nmr_analysis Analysis of Coupling Constants and NOE Data nmr_acquisition->nmr_analysis solution_conformation Predominant Solution Conformation nmr_analysis->solution_conformation nmr_analysis->comp_modeling Experimental Validation conformer_energies Relative Conformer Energies comp_modeling->conformer_energies

Caption: A logical workflow for the comprehensive structural and conformational analysis.

Pyrrolidine Ring Puckering Conformations

pyrrolidine_puckering Pyrrolidine Ring Puckering Conformations cluster_endo Endo (C3-exo) Pucker cluster_exo Exo (C3-endo) Pucker endo C3 atom is puckered away from the C2 substituent equilibrium endo->equilibrium exo C3 atom is puckered towards the C2 substituent equilibrium->exo

Caption: The dynamic equilibrium between the primary ring pucker conformations.

Conclusion

The structural and conformational properties of this compound are fundamental to its utility in medicinal chemistry and organic synthesis. While a definitive experimental structure is not publicly available, this guide provides a robust theoretical framework for understanding its three-dimensional nature, based on the well-established principles of pyrrolidine chemistry. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy offer a clear path for researchers to obtain empirical data. The combination of these experimental techniques with computational modeling will ultimately provide a complete picture of the conformational landscape of this important chiral building block, facilitating the design of novel molecules with enhanced biological activity and selectivity.

An In-depth Technical Guide to the Chiral Properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a crucial chiral building block in modern organic and medicinal chemistry. Its stereospecific structure is paramount in the synthesis of enantiomerically pure pharmaceuticals, most notably the antipsychotic drug Levosulpiride (B1682626).[1][2] This technical guide provides a comprehensive overview of the chiral properties of this compound, including its physicochemical and chiroptical properties. Detailed experimental protocols for its synthesis, resolution, and chiral analysis are presented, alongside its applications in asymmetric synthesis. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of chiral molecules.

Physicochemical and Chiroptical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is a chiral molecule due to the stereocenter at the C2 position of the pyrrolidine (B122466) ring. The (S)-configuration is essential for its primary application in the synthesis of Levosulpiride.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆N₂[3]
Molecular Weight128.22 g/mol [3]
AppearanceColorless to pale yellow liquid[3]
Boiling Point58-60 °C at 16 mmHg[4]
Density0.919 g/mL at 25 °C[3]
SolubilitySoluble in water, chloroform, and methanol (B129727)[3]

Table 2: Chiroptical Properties of this compound

PropertyValueConditionsReference
Specific Rotation [α]-94.0° to -97.0°c = 0.9 in CHCl₃
Enantiomeric Purity≥98.5%Commercially available samples[1]

Synthesis and Enantiomeric Resolution

The enantiomerically pure this compound is most commonly obtained through the resolution of its racemic mixture. Both classical chemical resolution and enzymatic methods have been successfully employed.

Chemical Resolution using D-(-)-Tartaric Acid

A widely used method for obtaining the (S)-enantiomer is through diastereomeric salt formation with a chiral resolving agent, such as D-(-)-tartaric acid.[1]

Logical Workflow for Chemical Resolution

racemate Racemic 2-Aminomethyl- 1-ethylpyrrolidine dissolution Dissolution in suitable solvent racemate->dissolution tartaric_acid D-(-)-Tartaric Acid tartaric_acid->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation s_salt (S)-amine-(R,R)-tartrate (less soluble) salt_formation->s_salt r_salt (R)-amine-(R,R)-tartrate (more soluble) salt_formation->r_salt filtration Filtration s_salt->filtration liberation Liberation of the free amine filtration->liberation purification Purification liberation->purification s_enantiomer (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine purification->s_enantiomer

Caption: Workflow for the chemical resolution of racemic 2-Aminomethyl-1-ethylpyrrolidine.

Experimental Protocol: Chemical Resolution

  • Salt Formation: Dissolve racemic 2-Aminomethyl-1-ethylpyrrolidine in a suitable solvent (e.g., ethanol). Add a solution of D-(-)-tartaric acid in the same solvent.

  • Crystallization: Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt, (S)-2-Aminomethyl-1-ethylpyrrolidine-D-tartrate.

  • Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the (R)-enantiomer.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free (S)-amine.

  • Extraction and Purification: Extract the (S)-amine with an organic solvent and purify by distillation under reduced pressure.[1][2]

Enzymatic Resolution

An alternative, highly selective method involves the use of lipases for the kinetic resolution of the racemic amine.[2]

Logical Workflow for Enzymatic Resolution

racemic_amine Racemic 2-Aminomethyl- 1-ethylpyrrolidine reaction Enzymatic Acylation in Acetonitrile racemic_amine->reaction acyl_donor Acyl Donor (e.g., Benzyl (B1604629) Acetate) acyl_donor->reaction lipase (B570770) Lipase (e.g., Pseudomonas cepacia) lipase->reaction s_amine (S)-Amine (unreacted) reaction->s_amine r_amide (R)-N-acetylated Amine reaction->r_amide separation Separation s_amine->separation r_amide->separation distillation Distillation separation->distillation to isolate (S)-amine hydrolysis Hydrolysis (optional) separation->hydrolysis to recover (R)-amine r_amine (R)-Amine hydrolysis->r_amine

Caption: Workflow for the enzymatic resolution of 2-Aminomethyl-1-ethylpyrrolidine.

Experimental Protocol: Enzymatic Resolution

  • Reaction Setup: In a suitable vessel, combine racemic 2-Aminomethyl-1-ethylpyrrolidine, an acyl donor (e.g., benzyl acetate), and a lipase (e.g., from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa) in an organic solvent such as acetonitrile.[2][5]

  • Enzymatic Reaction: Stir the mixture at a controlled temperature. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[2]

  • Reaction Monitoring: Monitor the reaction progress to achieve the desired conversion (typically around 50%).

  • Separation: After the reaction, separate the unreacted (S)-amine from the acylated (R)-amine. This can be achieved by distillation under vacuum, collecting the (S)-amine fraction at 40-45 °C at 10 mmHg.[2][5]

  • Recovery of (R)-enantiomer (Optional): The (R)-amide can be hydrolyzed to recover the (R)-amine.[5]

Determination of Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of this compound. Due to the lack of a strong chromophore, pre-column derivatization is often employed.[6]

Logical Workflow for Chiral HPLC Analysis

sample Sample of (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine derivatization Pre-column Derivatization sample->derivatization derivatization_reagent Derivatization Reagent (e.g., 4-Nitrobenzoic Acid) derivatization_reagent->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample hplc_injection Injection into HPLC derivatized_sample->hplc_injection chiral_column Chiral Stationary Phase (e.g., Chiralcel OD-H) hplc_injection->chiral_column separation Enantiomeric Separation chiral_column->separation detection UV Detection separation->detection data_analysis Data Analysis and Enantiomeric Purity Calculation detection->data_analysis

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization [6]

  • Derivatization: React the amine sample with a derivatizing agent such as 4-nitrobenzoic acid to introduce a chromophore and create diastereomers that are more easily separated.

  • HPLC System: Utilize an HPLC system equipped with a UV detector.

  • Chiral Column: Employ a chiral stationary phase, for example, a Chiralcel OD-H column (250 x 4.6 mm).

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and ethanol (B145695) (e.g., 98:2, v/v) with a small amount of an amine modifier like triethylamine (B128534) (e.g., 0.2%).

  • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

  • Detection: Monitor the elution of the derivatized enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Calculate the enantiomeric purity based on the integrated peak areas of the two enantiomers.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral synthon for the synthesis of pharmaceuticals.

Synthesis of Levosulpiride

Levosulpiride, the (S)-enantiomer of sulpiride, is a widely used antipsychotic and prokinetic agent. Its synthesis relies on the stereochemical integrity of this compound.[1][3]

Synthetic Pathway to Levosulpiride

s_amine (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine condensation Condensation Reaction (e.g., reflux in n-butanol) s_amine->condensation benzoic_acid_deriv Methyl 2-methoxy- 5-sulfamoylbenzoate benzoic_acid_deriv->condensation purification Purification (e.g., extraction, crystallization) condensation->purification levosulpiride Levosulpiride purification->levosulpiride

Caption: Synthetic pathway for Levosulpiride.

Experimental Protocol: Synthesis of Levosulpiride [2][5]

  • Reaction: A mixture of this compound (e.g., 143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (e.g., 260 g) in a suitable solvent like n-butanol (e.g., 1040 ml) is refluxed for an extended period (e.g., 20 hours).[2][5]

  • Work-up: After cooling, the reaction mixture is subjected to an acid-base work-up. This typically involves extraction with an acidic aqueous solution (e.g., concentrated HCl in water), followed by basification of the aqueous phase with a base like concentrated ammonia (B1221849) to precipitate the product.[2][5]

  • Isolation and Purification: The precipitated Levosulpiride is collected by filtration, dried, and can be further purified by recrystallization from an alcohol such as methanol or ethanol to yield the final product. A molar yield of 75% has been reported for this process.[2]

Chiral Ligand in Asymmetric Catalysis

This compound can also serve as a bidentate chiral ligand in transition metal-catalyzed asymmetric reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.[7][8] While specific, high-yield examples with this exact ligand are not extensively detailed in readily available literature, its structural motif is common in highly effective organocatalysts and ligands for reactions such as aldol, Mannich, and Michael additions.[9]

Conclusion

This compound is a valuable chiral amine with significant applications in the pharmaceutical industry, particularly in the synthesis of Levosulpiride. Its chiral integrity is of utmost importance, and reliable methods for its resolution and the determination of its enantiomeric purity are well-established. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and researchers working with this important chiral building block. Further research into its applications as a chiral ligand in asymmetric catalysis could unveil new synthetic methodologies.

References

An In-depth Technical Guide to (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, its derivatives, and analogues, with a focus on their synthesis, pharmacological properties, and therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

This compound is a chiral amine that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its rigid pyrrolidine (B122466) scaffold and the presence of a primary amine provide a versatile platform for the development of ligands targeting various receptors, particularly in the central nervous system (CNS).

Pharmacological Significance

Derivatives of this compound have shown significant activity as antagonists for dopamine (B1211576) D2 receptors and have been investigated as ligands for serotonin (B10506) receptors.[1][2] The stereochemistry of the core is crucial for biological activity, with the (S)-enantiomer often exhibiting higher affinity and potency.[1]

Quantitative Data on Derivatives and Analogues

The following tables summarize the quantitative pharmacological data for a selection of this compound derivatives, primarily focusing on their binding affinities for dopamine and serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of Substituted Benzamide Derivatives for Dopamine D2 and D3 Receptors

CompoundR1R2R3R4D2 Ki (nM)D3 Ki (nM)
Eticlopride ClOHOMeEt0.120.18
Raclopride ClOHOMeH1.83.5
FLA 731 (-) BrOHOMeH0.8-
FLB 457 BrOHOMeEt0.026-
Amisulpride NHSO2EtOMeHH2.43.2
Sulpiride SO2NH2OMeHH2613

Data compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for the biological assays used to evaluate their activity.

Synthesis of Substituted N-[((S)-1-Ethylpyrrolidin-2-yl)methyl]benzamides

General Procedure:

A solution of a substituted benzoic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) is treated with oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of this compound (1.1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted N-[((S)-1-Ethylpyrrolidin-2-yl)methyl]benzamide.[1]

Radioligand Binding Assay for Dopamine D2 Receptors

Membrane Preparation:

Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4 °C. The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4 °C. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

Binding Assay:

The binding assay is performed in a final volume of 250 µL. To each well of a 96-well plate, the following are added:

  • 50 µL of assay buffer

  • 50 µL of [3H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.1-0.5 nM

  • 50 µL of the test compound at various concentrations

  • 100 µL of the membrane preparation

For the determination of non-specific binding, 10 µM of unlabeled haloperidol (B65202) is used. The plates are incubated at 25 °C for 90 minutes. The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Dopamine_D2_Receptor_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates D2_Antagonist (S)-(-)-2-Aminomethyl-1- ethylpyrrolidine Derivative D2_Antagonist->D2R Blocks G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates

Caption: Dopamine D2 receptor antagonist signaling pathway.

Experimental_Workflow Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & SAR Studies Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Data_Analysis->End Lead_Optimization->Synthesis Iterative Process

Caption: General experimental workflow for drug discovery.

References

Theoretical Framework for the Analysis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral building block of significant interest in pharmaceutical synthesis. A thorough understanding of its conformational landscape, electronic properties, and intermolecular interactions is crucial for optimizing its application in drug design and development. This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to characterize this molecule. While dedicated in-depth theoretical studies on this specific compound are not extensively available in current literature, this document outlines a robust framework for such investigations, drawing upon established computational chemistry protocols. We present available physicochemical data and computed properties, propose detailed methodologies for theoretical analysis, and illustrate key workflows using logical diagrams.

Introduction

This compound is a versatile chiral amine used as a synthon in the preparation of various pharmaceutical compounds.[1] Its stereochemistry and reactive functional groups—a primary amine and a tertiary amine within a pyrrolidine (B122466) ring—make it a valuable component for creating complex molecular architectures with specific biological activities. Theoretical and computational studies provide a powerful avenue to explore the molecular properties that govern its reactivity, enantioselectivity, and interactions with biological targets. Such studies can elucidate conformational preferences, electronic charge distribution, and potential binding modes, thereby accelerating the drug discovery process.

This guide serves as a foundational resource for researchers initiating theoretical investigations on this compound. It summarizes known properties and provides a blueprint for conducting detailed computational analyses, from conformational searches to quantum chemical calculations.

Physicochemical and Computed Properties

A summary of the known physical, chemical, and computationally derived properties of this compound is presented below. This data provides a baseline for further theoretical and experimental work.

Table 1: General and Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₆N₂[2][3]
Molecular Weight 128.22 g/mol [2][3]
CAS Number 22795-99-9[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 50-52 °C[3]
Density 0.919 g/mL at 25 °C[3]
Refractive Index n20/D 1.4670[3]
Optical Activity [α]/D −109.0 to −95.0°, c = 1 in methanol[3]
Table 2: Computed Molecular Properties
PropertyValueComputational Method/Source
Exact Mass 128.131348519 DaPubChem (release 2025.09.15)[2]
Topological Polar Surface Area 29.3 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Proposed Methodologies for Theoretical Investigation

The following protocols outline a standard approach for a comprehensive theoretical study of this compound using computational chemistry techniques.

Conformational Analysis

A rigorous conformational search is the foundational step to identify the low-energy structures of the molecule.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.

  • Force Field-Based Search: A systematic or stochastic conformational search should be performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This initial, computationally inexpensive step will generate a large pool of potential conformers.

  • Semi-Empirical Optimization: The unique conformers from the force field search should be optimized using a semi-empirical method (e.g., PM6 or PM7) to refine the geometries and energies.

  • DFT Optimization and Ranking: The low-energy conformers (e.g., within 10 kcal/mol of the global minimum) from the semi-empirical calculations should be subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Final Energy Refinement: Single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) and potentially including a solvent model (e.g., PCM or SMD for water or methanol) will provide more accurate relative energies of the conformers.

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity.

Protocol:

  • Wavefunction Analysis: Using the optimized ground-state geometry from the conformational analysis, perform calculations to analyze the molecular orbitals (HOMO, LUMO), electrostatic potential (ESP), and partial atomic charges (e.g., Mulliken, NBO).

  • Global Reactivity Descriptors: Calculate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index from the HOMO and LUMO energies. These descriptors provide insights into the molecule's overall reactivity.

Spectroscopic Properties Simulation

Computational methods can predict spectroscopic data, which can be compared with experimental results for validation.

Protocol:

  • NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level. The calculated chemical shifts can then be compared to experimental spectra.

  • IR Spectroscopy: Vibrational frequencies and intensities can be computed from the frequency calculations performed during the conformational analysis. These can be used to simulate the infrared spectrum.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the proposed theoretical studies.

G cluster_0 Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. Semi-Empirical Optimization of Conformers B->C D 4. DFT Geometry Optimization & Frequencies C->D E 5. High-Level Single-Point Energy Calculation D->E F Identified Low-Energy Conformers E->F

Caption: Workflow for Conformational Analysis.

G cluster_1 Electronic Property & Reactivity Analysis Start Optimized Ground-State Geometry A Calculate Molecular Orbitals (HOMO/LUMO) Start->A B Calculate Electrostatic Potential (ESP) Start->B C Calculate Partial Atomic Charges Start->C D Derive Global Reactivity Descriptors A->D E Predict Chemical Reactivity D->E

References

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Comprehensive Technical Review of its Applications in Pharmaceutical and Catalytic Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. Its rigid pyrrolidine (B122466) scaffold and the presence of both a primary and a tertiary amine group make it a valuable synthon for the construction of complex, stereochemically defined molecules. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, particularly Levosulpiride (B1682626), and its use in asymmetric catalysis. This document summarizes key quantitative data, details experimental protocols for significant reactions, and provides visual representations of synthetic pathways.

Core Applications

The primary applications of this compound can be broadly categorized into two main areas:

  • Pharmaceutical Synthesis: It serves as a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is in the production of Levosulpiride, the (S)-enantiomer of sulpiride, which is an antipsychotic and prokinetic agent.[1][2] The stereochemistry of this compound is essential for the therapeutic efficacy of the final drug product.

  • Asymmetric Catalysis: The chiral nature of this compound makes it an excellent starting material for the synthesis of various organocatalysts and chiral ligands.[3] These catalysts are employed in a range of asymmetric transformations, including aldol (B89426) reactions and Michael additions, to produce enantiomerically enriched products.

Data Presentation: Synthesis and Applications

The following tables summarize the quantitative data found in the literature for key reactions involving this compound.

Table 1: Synthesis of Levosulpiride and Related Amides

Reactant 1Reactant 2ProductSolventReaction ConditionsMolar Yield (%)Optical Purity (%)Reference
This compoundMethyl 2-methoxy-5-sulfamoylbenzoateLevosulpiriden-ButanolReflux, 20 hours75Not Specified[4][5]
This compoundMethyl ester of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid(S)-(1-ethylpyrrolidin-2-ylmethyl)-amide derivativeMethanol (B129727)Reflux, 3 hours88>98.5 (starting material)[6]
Racemic 2-Aminomethyl-1-ethylpyrrolidineD-(-)-tartaric acidThis compound (after resolution)Not SpecifiedNot Specified14 (overall for Levosulpiride synthesis)Not Specified[7]

Table 2: Electrolytic Synthesis of 2-Aminomethyl-1-ethylpyrrolidine

Starting MaterialCathodeReaction ConditionsYield (%)Reference
1-ethyl-2-nitromethylenepyrrolidineCopper plate1 ampere, 2.5 hours, 20°-23° C in methanol and aqueous sodium carbonate95[8]
1-ethyl-2-nitromethylenepyrrolidineCopper plate1 ampere, 2 hours, 20-25 °C in aqueous methanol with ammonium (B1175870) sulfate90[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of Levosulpiride[4][5]

Materials:

  • This compound (143 g)

  • Methyl 2-methoxy-5-sulfamoylbenzoate (260 g)

  • n-Butanol (1040 ml)

  • Concentrated hydrochloric acid (115 g)

  • Water (1040 ml)

  • Concentrated ammonia (B1221849) (approx. 95 g)

Procedure:

  • A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).

  • The aqueous phase is collected and then alkalinized with concentrated ammonia (about 95 g).

  • The resulting product precipitates and is filtered and dried.

  • This procedure yields 277 g of Levosulpiride (75% molar yield).

  • The product can be further purified by recrystallization from an alcohol such as methanol or ethanol (B145695) if desired.

Protocol 2: Synthesis of (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[6]

Materials:

  • This compound (1.28 g, 0.01 mol, optical purity ≥ 98.5%)

  • Methyl ester of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (3.19 g, 0.01 mol)

  • Methanol (30 ml)

  • Activated charcoal

  • Cold water

Procedure:

  • This compound (1.28 g, 0.01 mol) is added to a solution of the methyl ester (3.19 g, 0.01 mol) in methanol (30 ml).

  • The mixture is heated at reflux for 3 hours.

  • The reaction mixture is then cooled and diluted with cold water.

  • The solution is purified with activated charcoal.

  • The purified solution is left for 7-8 hours at 0°C to allow for crystallization.

  • The crystalline precipitate is filtered off, washed with cold water, and dried to yield 3.65 g (88%) of the crude product.

Protocol 3: Electrolytic Synthesis of 2-Aminomethyl-1-ethylpyrrolidine[8]

Apparatus:

  • 200 ml glass beaker

  • Porous unglazed cylinder (40 mm diameter × 140 mm length)

  • Copper plate cathode (40 × 180 mm²)

  • Palladium plate anode (30 × 40 mm²)

Materials:

  • 1-ethyl-2-nitromethylenepyrrolidine (1.56 g)

  • Saturated aqueous sodium carbonate solution (50 ml)

  • 2 N aqueous sodium carbonate solution (70 ml)

  • Methanol (30 ml)

  • Carbon dioxide gas

Procedure:

  • The porous unglazed cylinder is placed inside the 200 ml glass beaker.

  • 50 ml of a saturated aqueous sodium carbonate solution is added to the anode chamber (inside the porous cylinder).

  • 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol are added to the cathode chamber (the glass beaker).

  • Pre-electrolysis is carried out for several minutes while passing carbon dioxide through the catholyte solution.

  • 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.

  • A current of 1 ampere is applied for 2.5 hours with stirring at 20°-23° C, while continuing to pass carbon dioxide through the catholyte solution.

  • After the electrolysis, the product is isolated to obtain 1.22 g of oily 2-aminomethyl-1-ethylpyrrolidine (95% yield).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.

G cluster_synthesis Synthesis of Levosulpiride A (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine C Levosulpiride A->C n-Butanol, Reflux B Methyl 2-methoxy- 5-sulfamoylbenzoate B->C

Caption: Synthetic pathway for Levosulpiride.

G cluster_applications Applications of this compound cluster_pharma Pharmaceuticals cluster_catalysis Catalysis Start (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine App1 Chiral Intermediate in Pharmaceutical Synthesis Start->App1 App2 Precursor for Asymmetric Catalysts Start->App2 Drug1 Levosulpiride App1->Drug1 Drug2 Other Biologically Active Molecules App1->Drug2 Cat1 Organocatalysts (e.g., Prolinamides, Thioureas) App2->Cat1 Cat2 Chiral Ligands App2->Cat2

Caption: Core applications overview.

G cluster_workflow General Workflow for Derivatization and Use in Asymmetric Catalysis A (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine B Derivatization (e.g., with aryl isothiocyanate or sulfonyl chloride) A->B C Chiral Organocatalyst (e.g., Thiourea or Prolinamide derivative) B->C D Asymmetric Reaction (e.g., Michael Addition, Aldol Reaction) C->D E Enantiomerically Enriched Product D->E

Caption: Derivatization for asymmetric catalysis.

Conclusion

This compound is a cornerstone chiral building block with significant applications in both the pharmaceutical and fine chemical industries. Its utility as a key intermediate in the synthesis of Levosulpiride highlights the importance of stereochemistry in drug design and efficacy. Furthermore, its role as a precursor to a variety of organocatalysts and chiral ligands underscores its value in the development of efficient and selective asymmetric transformations. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working in drug development and chemical synthesis, facilitating the exploration of new applications and the optimization of existing processes involving this versatile chiral amine.

References

Methodological & Application

Application Notes and Protocols: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral amine that primarily serves as a versatile building block in the field of asymmetric synthesis. Its inherent chirality, stemming from the pyrrolidine (B122466) ring, makes it an excellent scaffold for the construction of more complex chiral organocatalysts and ligands. While its direct application as a chiral ligand is not extensively documented in academic literature, its derivatives have proven to be highly effective in a variety of stereoselective transformations, including Michael additions and aldol (B89426) reactions. These reactions are fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the biological activity and safety of a drug can be highly dependent on its stereochemistry.[1][2]

This document provides detailed application notes on the use of this compound as a precursor for the synthesis of advanced organocatalysts and outlines protocols for their application in asymmetric synthesis.

Application as a Chiral Building Block

The primary application of this compound is in the synthesis of more complex chiral catalysts. The amino group provides a reactive handle for the introduction of various functional groups, leading to the creation of bifunctional catalysts. A common strategy involves the protection of the pyrrolidine nitrogen with a Boc group to give (S)-1-Boc-2-(aminomethyl)pyrrolidine, which is then further functionalized.

Synthesis of Bifunctional Thiourea (B124793) Organocatalysts

Bifunctional organocatalysts combining a Lewis basic pyrrolidine moiety with a hydrogen-bond-donating thiourea group are highly effective in asymmetric synthesis.[1][3] The pyrrolidine nitrogen can activate a nucleophile through enamine formation, while the thiourea moiety activates the electrophile via hydrogen bonding.

Experimental Workflow for Catalyst Synthesis:

cluster_synthesis Synthesis of Thiourea Organocatalyst start (S)-1-Boc-2-(aminomethyl)pyrrolidine coupling Coupling Reaction start->coupling isothiocyanate Aryl isothiocyanate isothiocyanate->coupling boc_catalyst Boc-protected Thiourea Catalyst coupling->boc_catalyst deprotection Boc Deprotection (e.g., TFA) boc_catalyst->deprotection final_catalyst Bifunctional Thiourea Catalyst deprotection->final_catalyst

Caption: Synthesis of a bifunctional thiourea organocatalyst.

Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst

  • Preparation of Isothiocyanate: To a solution of an appropriate aniline (B41778) derivative in a suitable solvent (e.g., dichloromethane), add thiophosgene (B130339) or a related reagent at 0 °C. The reaction is typically stirred for several hours at room temperature. After completion, the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be used without further purification.

  • Coupling Reaction: Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane. To this solution, add the prepared isothiocyanate (1.0 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Boc-protected bifunctional thiourea catalyst.

  • Deprotection: The Boc-protected catalyst is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the final bifunctional thiourea organocatalyst.

Application in Asymmetric Michael Addition

These bifunctional thiourea catalysts are particularly effective in promoting the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction. The resulting γ-nitro carbonyl compounds are versatile intermediates for the synthesis of valuable chiral molecules like γ-amino acids.

Catalytic Cycle for Asymmetric Michael Addition:

cluster_cycle Catalytic Cycle of Asymmetric Michael Addition catalyst Thiourea Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone ketone Ketone transition_state Ternary Complex (H-bonding activation) enamine->transition_state nitroolefin Nitroolefin nitroolefin->transition_state iminium Iminium Intermediate transition_state->iminium C-C bond formation hydrolysis Hydrolysis iminium->hydrolysis + H₂O hydrolysis->catalyst Catalyst regeneration product γ-Nitro Ketone (Chiral Product) hydrolysis->product

Caption: Catalytic cycle for the thiourea-catalyzed Michael addition.

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin

  • To a vial containing the bifunctional thiourea organocatalyst (typically 1-20 mol%), add the nitroolefin (1.0 eq).

  • Add the anhydrous solvent (e.g., toluene, dichloromethane, or an etheral solvent).

  • Add the ketone (2.0-5.0 eq).

  • The reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature) for the required time (typically 24-72 hours), with progress monitored by TLC.

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield the pure Michael adduct.

Quantitative Data Summary:

Catalyst Derived From (S)-1-Boc-2-(aminomethyl)pyrrolidineKetoneNitroolefinSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl esterCyclohexanonetrans-β-nitrostyreneBrineRT249797:394
Prolinamide derivativeCyclohexanonetrans-β-nitrostyreneH₂O/EtOAcRT10-14 d4187:1353

Data for (S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester is from a study on pyrrolidine-carbamate based organocatalysts. Data for the prolinamide derivative are from various studies on proline-based organocatalysis in Michael additions.[4]

Direct Application in Pharmaceutical Synthesis

While its catalytic use is primarily through derivatives, this compound is a key intermediate in the synthesis of certain pharmaceuticals. A notable example is the synthesis of Levosulpiride, an antipsychotic and prokinetic agent. In this synthesis, the chiral amine is used stoichiometrically.

Protocol 3: Synthesis of Levosulpiride

  • A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.

  • The reaction mixture is then cooled to room temperature and extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).

  • The aqueous phase is subsequently alkalinized with concentrated ammonia (B1221849) (approximately 95 g).

  • The resulting product is filtered and dried to obtain Levosulpiride (277 g, 75% molar yield).

  • If desired, the product can be recrystallized from an alcohol such as methanol (B129727) or ethanol.[5]

Conclusion

This compound is a cornerstone chiral building block for the synthesis of a diverse array of sophisticated organocatalysts. Its utility is most prominently demonstrated in the preparation of bifunctional catalysts that have shown high efficacy and stereoselectivity in important asymmetric transformations such as the Michael addition. The protocols provided herein offer a foundation for researchers to synthesize these advanced catalysts and apply them in the stereoselective synthesis of complex chiral molecules, thereby contributing to advancements in pharmaceutical development and fine chemical synthesis.

References

Application Notes: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a versatile chiral building block primarily utilized in the synthesis of highly effective bifunctional organocatalysts. While not typically used directly as a catalyst, its derivatives are paramount in asymmetric Michael additions, a cornerstone of carbon-carbon bond formation in organic synthesis. These reactions are crucial for creating complex chiral molecules, including active pharmaceutical ingredients.[1]

The derivatization of the primary amine of this compound into moieties like thioureas or sulfonamides introduces a hydrogen-bond donating group. This transformation results in a bifunctional catalyst.[1] The pyrrolidine (B122466) nitrogen acts as a Lewis base, forming a nucleophilic enamine with a ketone or aldehyde. Simultaneously, the newly introduced functional group activates the electrophilic Michael acceptor (e.g., a nitroolefin) through hydrogen bonding. This dual activation is the key to achieving high efficiency and stereoselectivity in the Michael addition.[2][3]

These application notes provide detailed protocols for the use of derivatives of this compound in the asymmetric Michael addition of ketones and aldehydes to nitroolefins.

Catalytic Cycle of Bifunctional Pyrrolidine-Based Catalysts

The generally accepted mechanism for the Michael addition of carbonyl compounds to nitroolefins catalyzed by derivatives of this compound involves a dual activation catalytic cycle, as illustrated below. The pyrrolidine moiety activates the carbonyl compound by forming an enamine, while the functionalized side chain (e.g., thiourea) activates the nitroolefin via hydrogen bonding.

Catalytic Cycle cluster_workflow Asymmetric Michael Addition Catalytic Cycle catalyst Bifunctional Catalyst enamine Enamine Intermediate catalyst->enamine - H2O ketone Ketone/ Aldehyde ketone->enamine transition_state Ternary Transition State (H-bonding) enamine->transition_state nitroolefin Nitroolefin nitroolefin->transition_state adduct_complex Catalyst-Product Complex transition_state->adduct_complex C-C Bond Formation adduct_complex->catalyst Regeneration michael_adduct Michael Adduct adduct_complex->michael_adduct Hydrolysis

Caption: Catalytic cycle for the bifunctional catalyst-mediated Michael addition.

Experimental Protocols

All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and reagents should be used as received unless otherwise noted.

Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin using a Pyrrolidine-Thiourea Catalyst

This protocol is a general procedure for the Michael addition of a ketone to a nitroolefin catalyzed by a bifunctional thiourea (B124793) derivative of this compound.[3]

Materials:

  • (S)-Pyrrolidine-thiourea organocatalyst (10 mol%)

  • Ketone (e.g., cyclohexanone) (2.0 equivalents)

  • Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a vial containing the (S)-pyrrolidine-thiourea organocatalyst (0.1 eq), add the anhydrous solvent.

  • Add the ketone (2.0 eq) to the solution.

  • Stir the mixture at the specified temperature (e.g., room temperature or 0°C) for 10 minutes.

  • Add the nitroolefin (1.0 eq) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin using a Pyrrolidine-Sulfonamide Catalyst

This protocol is adapted from literature procedures for the Michael addition of aldehydes to nitroolefins.[4]

Materials:

  • (S)-Pyrrolidine trifluoromethanesulfonamide (B151150) catalyst (10 mol%)

  • Aldehyde (e.g., propanal) (3.0 equivalents)

  • Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 equivalent)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a stirred solution of the nitroolefin (1.0 eq) in the anhydrous solvent, add the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (0.1 eq) at room temperature.

  • Add the aldehyde (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Data Presentation

The following tables summarize the performance of various bifunctional catalysts derived from this compound in the asymmetric Michael addition of ketones and aldehydes to nitroolefins.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
Catalyst TypeMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Pyrrolidine-ThioureaCyclohexanonetrans-β-nitrostyreneToluene259598:296
Pyrrolidinyl-Oxazole-CarboxamideCyclohexanonetrans-β-nitrostyreneSolvent-freeRTup to 99>99/199
Pyrrolidine-based BifunctionalAcetonetrans-β-nitrostyreneTolueneRTup to 99-99
Pyrrolidine-based BifunctionalCyclopentanonetrans-β-nitrostyreneTolueneRTup to 9998:299

Data sourced from references[2][5][6].

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
Catalyst TypeMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Pyrrolidine-SulfonamidePropanaltrans-β-nitrostyreneCH2Cl2RTup to 99up to 50:1up to 99
Pyrrolidine-based BifunctionalVarious AldehydesVarious NitroolefinsCH2Cl2RTup to 99up to 98:2up to 97
Pyrrolidine-HOBtVarious AldehydesVarious NitroolefinsCH2Cl2RTGood-High

Data sourced from references[4][5][7].

Logical Workflow for Catalyst Synthesis and Application

The following diagram illustrates the logical workflow from the chiral precursor to the final application in asymmetric synthesis.

Logical Workflow start (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine (Chiral Precursor) functionalization Functionalization of Primary Amine (e.g., with isothiocyanate or sulfonyl chloride) start->functionalization catalyst Bifunctional Pyrrolidine-Based Organocatalyst functionalization->catalyst application Asymmetric Michael Addition catalyst->application product Chiral Michael Adduct (High Yield & Enantioselectivity) application->product

Caption: Workflow from chiral precursor to application in asymmetric synthesis.

Conclusion

Derivatives of this compound are highly effective organocatalysts for the asymmetric Michael addition. The ability to easily synthesize a variety of bifunctional catalysts from this chiral precursor allows for the fine-tuning of reactivity and selectivity for a broad range of substrates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this powerful tool in the synthesis of enantiomerically enriched molecules.

References

Application Notes and Protocols for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Catalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex chiral molecules, including pharmaceutical intermediates. Organocatalysis has emerged as a powerful strategy, offering a greener and often more efficient alternative to traditional metal-based catalysts. Among the various organocatalysts, proline and its derivatives have been extensively studied and utilized. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine, is a proline-derived catalyst that leverages the well-established enamine catalysis mechanism to promote highly stereoselective aldol additions.

These application notes provide a comprehensive overview and detailed protocols for performing asymmetric aldol reactions catalyzed by this compound. While direct literature on this specific catalyst can be limited, the provided protocols are based on well-established procedures for structurally similar and highly effective proline-derived organocatalysts.

Catalytic Mechanism

The catalytic cycle of this compound in an aldol reaction mirrors that of proline and other related aminocatalysts. The reaction proceeds through the following key steps:

  • Enamine Formation: The secondary amine of the pyrrolidine (B122466) ring reacts with a ketone donor to form a chiral enamine intermediate.

  • Nucleophilic Attack: The generated enamine then attacks the aldehyde acceptor in a stereocontrolled fashion, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate. The stereochemistry of the product is dictated by the chiral environment of the catalyst.

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the desired β-hydroxy ketone (the aldol product) and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating the generally accepted catalytic cycle for proline-derived amine catalysts in the aldol reaction.

Catalytic Cycle General Catalytic Cycle of Proline-Derived Aminocatalysts cluster_regeneration Catalyst (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (Donor) Ketone->Enamine Enamine->Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Water_in H₂O Product->Iminium - Catalyst Water_in->Product Water_out - H₂O

Caption: General catalytic cycle for the aldol reaction catalyzed by this compound.

Experimental Protocols

The following protocols are representative examples for conducting an asymmetric aldol reaction between a ketone and an aldehyde using this compound as the organocatalyst. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for different substrates.

Protocol 1: General Procedure for the Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde (B150856)

This protocol is a standard procedure for the direct asymmetric aldol reaction.

Materials:

  • This compound

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Toluene)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in the chosen anhydrous solvent (5.0 mL).

  • Add cyclohexanone (5.0 mmol, 5.0 equiv.) to the solution.

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or the desired temperature) for 24-72 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Experimental Workflow for Asymmetric Aldol Reaction Start Start Add_Reagents 1. Add aldehyde, ketone, and solvent to flask Start->Add_Reagents Add_Catalyst 2. Add this compound Add_Reagents->Add_Catalyst Reaction 3. Stir at specified temperature (24-72h) Monitor by TLC Add_Catalyst->Reaction Quench 4. Quench with sat. aq. NH₄Cl Reaction->Quench Extract 5. Extract with ethyl acetate Quench->Extract Wash_Dry 6. Wash with brine and dry over MgSO₄ Extract->Wash_Dry Concentrate 7. Concentrate under reduced pressure Wash_Dry->Concentrate Purify 8. Purify by column chromatography Concentrate->Purify Analyze 9. Analyze dr and ee by chiral HPLC Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the organocatalyzed aldol reaction.

Data Presentation

The following table summarizes representative quantitative data for aldol reactions catalyzed by proline-derived organocatalysts, which can serve as a benchmark for reactions employing this compound. Actual results may vary depending on the specific substrates and reaction conditions.

EntryAldehyde DonorKetone AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
14-NitrobenzaldehydeCyclohexanone10CHCl₃249595:598
2BenzaldehydeCyclohexanone20DMSO488890:1092
34-ChlorobenzaldehydeAcetone30Neat7275-85
4IsobutyraldehydeCyclohexanone10CH₂Cl₂369298:299
54-NitrobenzaldehydeAcetone20DMF4881-90

Note: The data presented in this table is compiled from literature on various proline-derived catalysts and is intended to provide a general expectation of performance.

Key Considerations and Optimization

  • Solvent: The choice of solvent can significantly impact the reaction rate, yield, and stereoselectivity. Protic solvents are generally avoided as they can interfere with the enamine formation. Common solvents include DMSO, DMF, CHCl₃, CH₂Cl₂, and in some cases, neat (solvent-free) conditions.

  • Catalyst Loading: Catalyst loading typically ranges from 5 to 30 mol%. Higher loadings may be required for less reactive substrates.

  • Temperature: Most reactions are conducted at room temperature. However, for sluggish reactions, gentle heating may be applied, while for reactions with low stereoselectivity, cooling might be beneficial.

  • Water Content: The presence of water can be detrimental to the reaction by hydrolyzing the enamine intermediate. Therefore, the use of anhydrous solvents and reagents is recommended.

  • Substrate Scope: The reaction is generally applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. Various ketones, both cyclic and acyclic, can be used as donors.

By following these guidelines and protocols, researchers can effectively utilize this compound as a catalyst for asymmetric aldol reactions to synthesize valuable chiral building blocks for drug discovery and development.

The Pivotal Role of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Chiral Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine , a versatile chiral amine, serves as a critical building block in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its inherent chirality and reactive functional groups make it an invaluable intermediate, particularly in the development of drugs targeting the central nervous system. This document provides detailed application notes, experimental protocols, and mechanistic insights into its use in the synthesis of key pharmaceuticals, tailored for researchers, scientists, and drug development professionals.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key chiral intermediate for the synthesis of several important drugs. Its pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds.[1]

Levetiracetam: An Anti-Epileptic Agent

This compound is a crucial precursor in some synthetic routes to Levetiracetam, an anti-epileptic drug marketed under the brand name Keppra®.[2] Levetiracetam is the (S)-enantiomer of etiracetam (B127200) and is known for its favorable safety profile and broad-spectrum anticonvulsant properties.[2][3] The chiral integrity of the final product is essential for its therapeutic efficacy.

Levosulpiride (B1682626): A Prokinetic and Antipsychotic Agent

This chiral amine is a key starting material for the synthesis of Levosulpiride, the pharmacologically active (S)-enantiomer of sulpiride.[3][4] Levosulpiride is utilized for its prokinetic and antipsychotic properties, treating a range of gastrointestinal and psychiatric disorders.[5][6] The synthesis relies on the condensation of this compound with a substituted benzoic acid derivative.[3]

Raclopride: A Selective Dopamine (B1211576) D2 Receptor Antagonist

In the synthesis of [11C]-labeled Raclopride, a highly selective dopamine D2 receptor antagonist used in positron emission tomography (PET) imaging, this compound is a key reactant.[7][8][9] The synthesis involves the reaction of this chiral amine with a suitable carboxylic acid derivative.[7][8]

Clemastine (B1669165): An Antihistamine

While various synthetic routes exist for the antihistamine Clemastine, some approaches utilize chiral pyrrolidine derivatives that can be synthesized from precursors like this compound.[7][10] These syntheses often involve the formation of an ether linkage between the pyrrolidine-containing moiety and another chiral fragment.[10]

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for syntheses involving this compound and its derivatives.

Table 1: Synthesis of Levosulpiride

Starting MaterialsResolving AgentSolventYieldReference
Racemic 2-aminomethyl-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoateD-(-)-tartaric acidn-Butanol14% (overall)[4]
(S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoate-n-Butanol75% (molar)[11][12]

Table 2: Radiosynthesis of [11C]Raclopride

PrecursorLabeling AgentRadiochemical Yield (decay corrected)Radiochemical PurityReference
Desmethyl-raclopride[11C]methyl triflate20-34%>95%[8]
4,6-dichloro-2-iodo-3-methoxyphenol, this compound[11C]carbon monoxide50 ± 5%95%[9]

Table 3: Asymmetric Organocatalysis using a derivative of (S)-1-Boc-2-(aminomethyl)pyrrolidine

CatalystReactionCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl esterMichael addition of cyclohexanone (B45756) to trans-β-nitrostyrene20Brine9797:394[13]

Experimental Protocols

Synthesis of Levosulpiride

This protocol describes the condensation reaction to form Levosulpiride.[3]

Materials:

Procedure:

  • A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.[11][12]

  • The reaction mixture is then cooled to room temperature.[11][12]

  • Extraction is performed with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).[11][12]

  • The aqueous phase is subsequently alkalinized with concentrated ammonia (approximately 95 g).[11][12]

  • The resulting product is filtered and dried to obtain Levosulpiride.[11][12]

  • The crude product can be recrystallized from an alcohol such as methanol (B129727) or ethanol for further purification.[11][12]

Synthesis of a Chiral Prolinamide Organocatalyst

This protocol details the synthesis of a chiral prolinamide organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine.[14]

Materials:

Procedure: Step 1: Amide Coupling

  • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).[14]

  • Stir the mixture at 0 °C for 30 minutes.[14]

  • Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.[14]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[14]

  • Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the Boc-protected prolinamide.[14]

Step 2: Deprotection

  • Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).[14]

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[14]

  • Remove the solvent and excess TFA under reduced pressure to yield the final prolinamide organocatalyst.[14]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Levetiracetam

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.[15][16][17] By modulating SV2A function, Levetiracetam is thought to reduce the release of excitatory neurotransmitters like glutamate.[16][17] Additionally, it has been shown to inhibit N-type calcium channels and oppose the activity of negative modulators of GABA- and glycine-gated currents.[15][16]

Levetiracetam_Mechanism Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to N_type_Ca_Channel N-type Ca2+ Channels Levetiracetam->N_type_Ca_Channel Inhibits GABA_Glycine_Mod Negative Modulators of GABA & Glycine Receptors Levetiracetam->GABA_Glycine_Mod Opposes Vesicle_Fusion Synaptic Vesicle Fusion SV2A->Vesicle_Fusion Modulates Glutamate_Release Reduced Glutamate Release Vesicle_Fusion->Glutamate_Release Neuronal_Excitability Decreased Neuronal Hyperexcitability Glutamate_Release->Neuronal_Excitability Ca_Influx Reduced Ca2+ Influx N_type_Ca_Channel->Ca_Influx Ca_Influx->Neuronal_Excitability Inhibitory_Currents Enhanced Inhibitory Neurotransmission GABA_Glycine_Mod->Inhibitory_Currents Inhibitory_Currents->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Mechanism of action of Levetiracetam.

Mechanism of Action of Levosulpiride

Levosulpiride exhibits a dual mechanism of action. It is a selective antagonist of dopamine D2 receptors, which accounts for its antipsychotic and antiemetic effects.[5][6][18] Additionally, it acts as a serotonin (B10506) 5-HT4 receptor agonist, which enhances gastrointestinal motility, making it an effective prokinetic agent.[6][18][19]

Levosulpiride_Mechanism cluster_CNS Central Nervous System cluster_GI Gastrointestinal Tract D2_Receptor_CNS Dopamine D2 Receptor (Mesolimbic Pathway) Antipsychotic Antipsychotic Effect D2_Receptor_CNS->Antipsychotic D2_Receptor_GI Dopamine D2 Receptor (Enteric Nervous System) Prokinetic Prokinetic Effect (Increased Motility) D2_Receptor_GI->Prokinetic HT4_Receptor Serotonin 5-HT4 Receptor HT4_Receptor->Prokinetic Levosulpiride Levosulpiride Levosulpiride->D2_Receptor_CNS Antagonist Levosulpiride->D2_Receptor_GI Antagonist Levosulpiride->HT4_Receptor Agonist

Caption: Dual mechanism of action of Levosulpiride.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

This compound and its derivatives can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. The general workflow involves the temporary attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary.[20][21]

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine derivative Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Product_Adduct Product-Auxiliary Adduct (Diastereomerically Enriched) Diastereoselective_Reaction->Product_Adduct Cleavage Cleavage of Chiral Auxiliary Product_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General experimental workflow for asymmetric synthesis.

References

Application Notes and Protocols: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine as a Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine that serves as a versatile building block in asymmetric synthesis, notably in the preparation of the antipsychotic drug Levosulpiride.[1] Its chiral nature and basic properties make it a suitable candidate for use as a resolving agent for racemic mixtures, particularly acidic compounds such as carboxylic acids. The primary mechanism of resolution is through the formation of diastereomeric salts. This process involves reacting the racemic acid with the enantiomerically pure this compound. The resulting diastereomeric salts, having different physical properties like solubility, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the acid.

These application notes provide a general framework and representative protocols for utilizing this compound as a resolving agent for racemic carboxylic acids.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing a successful resolution protocol, particularly for solvent selection and reaction conditions.

PropertyValueReference
CAS Number 22795-99-9
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Clear colorless to faintly yellow liquid[2][]
Boiling Point 50-52 °C (lit.)
Density 0.919 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4670 (lit.)
pKa (Predicted) 10.04 ± 0.40[2][4]
Solubility Soluble in chloroform, methanol. Slightly soluble in water.[]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This allows for their separation using conventional laboratory techniques like fractional crystallization.

The process can be visualized as follows:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(S)-Base + (S)-Acid-(S)-Base) racemic_acid->diastereomers + resolving_agent (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine resolving_agent->diastereomers less_soluble Less Soluble Diastereomer (e.g., (R)-Acid-(S)-Base) diastereomers->less_soluble Crystallization more_soluble More Soluble Diastereomer (e.g., (S)-Acid-(S)-Base in solution) diastereomers->more_soluble pure_enantiomer Pure (R)-Acid less_soluble->pure_enantiomer Acidification recovered_agent Recovered (S)-Base less_soluble->recovered_agent

Caption: General workflow for chiral resolution.

Experimental Protocols

The following are general protocols for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is critical for a successful resolution and will be specific to the target racemic acid.

Protocol 1: Screening for Optimal Crystallization Conditions

Objective: To identify a suitable solvent system that provides good discrimination in the solubility of the two diastereomeric salts.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A selection of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof)

  • 96-well plate or small vials

  • Heating and cooling system

Procedure:

  • Preparation of Diastereomeric Salt Mixture: In a larger vial, dissolve the racemic carboxylic acid (e.g., 1 mmol) in a suitable solvent like methanol. Add an equimolar amount of this compound (1 mmol). Stir for 30 minutes at room temperature to ensure complete salt formation. Remove the solvent under reduced pressure to obtain a solid mixture of the diastereomeric salts.

  • Solvent Screening:

    • Distribute a small, equal amount of the diastereomeric salt mixture into each well of the 96-well plate or into small vials.

    • Add a different solvent or solvent mixture to each well/vial.

    • Heat the plate/vials to dissolve the salts completely.

    • Allow the solutions to cool slowly to room temperature, followed by further cooling (e.g., to 4°C).

    • Observe the formation of crystals. Note the solvent systems that result in solid precipitation.

  • Analysis:

    • Isolate the crystals from the promising solvent systems by filtration or centrifugation.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals.

    • Liberate the acid from a small sample of the crystals by dissolving in a suitable solvent and adding a strong acid (e.g., 1M HCl). Extract the acid with an organic solvent (e.g., ethyl acetate).

    • Analyze the enantiomeric excess (ee) of the liberated acid using chiral HPLC or by preparing a chiral derivative for NMR analysis. The solvent system that provides the highest ee in the crystalline fraction is selected for the preparative scale resolution.

Protocol 2: Preparative Scale Resolution of a Racemic Carboxylic Acid

Objective: To resolve a larger quantity of the racemic carboxylic acid based on the optimized conditions from the screening protocol.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Optimized solvent system

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle and cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

  • 1M Hydrochloric acid

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diastereomeric Salt Formation:

    • In a reaction flask, dissolve the racemic carboxylic acid (e.g., 10 mmol) in the optimized solvent.

    • Add an equimolar amount of this compound (10 mmol) to the solution while stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can be beneficial.

    • Once crystal formation begins, continue the slow cooling in an ice bath or refrigerator for a predetermined time to maximize the yield of the less soluble diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold, optimized solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. The diastereomeric excess (de) can be determined at this stage by NMR if the diastereomers have distinct signals.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Cool the mixture in an ice bath and add 1M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent (Optional):

    • The aqueous layer from the acidification step contains the hydrochloride salt of this compound.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.

    • Extract the free amine with an appropriate organic solvent.

    • Dry the organic extract and remove the solvent to recover the resolving agent.

Data Presentation

A successful resolution will yield one enantiomer in high purity from the crystalline fraction. The following table represents hypothetical data from a successful resolution of a generic racemic carboxylic acid.

ParameterCrystalline FractionMother Liquor
Yield of Diastereomeric Salt 45% (based on one enantiomer)-
Diastereomeric Excess (de) >95%-
Yield of Liberated Acid ~40% (based on racemate)-
Enantiomeric Excess (ee) of Liberated Acid >98%Enriched in the other enantiomer
Optical Rotation of Liberated Acid e.g., +[α]e.g., -[α]

Visualization of Experimental Workflow

The logical flow of the preparative scale resolution can be visualized as follows:

G start Start: Racemic Acid + (S)-Resolving Agent in Optimized Solvent dissolve Heat to Dissolve start->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter crystals Crystals: Less Soluble Diastereomer filter->crystals mother_liquor Mother Liquor: More Soluble Diastereomer filter->mother_liquor acidify Acidification (HCl) & Extraction crystals->acidify recover Basification & Extraction (Optional) mother_liquor->recover product Final Product: Enantiomerically Pure Acid acidify->product recovered_agent Recovered Resolving Agent recover->recovered_agent

Caption: Preparative resolution workflow.

Conclusion

This compound is a promising resolving agent for racemic carboxylic acids through the formation of diastereomeric salts. The provided protocols offer a systematic approach to developing a successful resolution process, from initial solvent screening to a preparative scale separation. The key to a high-yielding and efficient resolution lies in the careful optimization of the crystallization conditions to maximize the solubility difference between the two diastereomeric salts. The ability to recover and reuse the resolving agent adds to the economic viability of this method in both research and industrial settings.

References

Application Notes and Protocols for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a versatile chiral amine that serves as a fundamental building block and organocatalyst in modern asymmetric synthesis.[1] Its pyrrolidine (B122466) scaffold is a privileged structure in numerous natural products and pharmaceuticals.[2] This document provides detailed application notes and experimental protocols for its use in key carbon-carbon bond-forming reactions, crucial for the development of enantiomerically pure compounds in drug discovery and fine chemical production.

Overview of Applications

This compound and its derivatives are primarily employed as organocatalysts in a variety of asymmetric transformations. The catalytic activity stems from the secondary amine on the pyrrolidine ring, which can react with carbonyl compounds to form a chiral enamine intermediate. This mode of activation is central to its application in reactions such as:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.

  • Asymmetric Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to yield chiral β-amino carbonyl compounds.[3]

  • Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated compounds, such as nitroolefins, to create chiral adducts.

These reactions are foundational in synthetic organic chemistry for building molecular complexity with high stereocontrol. The (S)-configuration of the catalyst directs the formation of specific stereoisomers, which is of paramount importance in the synthesis of pharmacologically active molecules.[1]

Data Presentation: Performance in Asymmetric Catalysis

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins (Data adapted from studies on related pyrrolidine-based organocatalysts)

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Propanaltrans-β-nitrostyrene10CH₂Cl₂79970:3068 (syn)
23-Phenylpropanaltrans-β-nitrostyrene10CH₂Cl₂79578:2269 (syn)
3Cyclohexanonetrans-β-nitrostyrene20Toluene2492>95:594 (syn)
4Acetone4-nitro-β-nitrostyrene10Neat4885-93

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes (Data adapted from studies on prolinamide derivatives)

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1Cyclohexanone4-Nitrobenzaldehyde10Neat259995:596 (anti)
2AcetoneBenzaldehyde10Neat-2591-93
3AcetoneIsovaleraldehyde10Neat-2595->99
4Cyclopentanone4-Chlorobenzaldehyde20Neat259894:699 (anti)

Experimental Protocols

The following are generalized protocols for key asymmetric reactions. While these methods are based on derivatives, they serve as an excellent starting point for optimization with this compound or its readily synthesized derivatives (e.g., amides or sulfonamides).

General Workflow for Asymmetric Organocatalysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware under Inert Atmosphere add_reagents Add Substrates and Solvent start->add_reagents add_catalyst Add (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine Derivative add_reagents->add_catalyst stir Stir at Specified Temperature add_catalyst->stir monitor Monitor Progress by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify yield Determine Yield purify->yield stereo Determine dr and ee (NMR, Chiral HPLC) yield->stereo

Caption: General experimental workflow for organocatalytic reactions.

Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • This compound or a derivative (e.g., the corresponding thiourea (B124793) or sulfonamide)

  • Aldehyde (e.g., propanal, 3-phenylpropanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol, 1.0 equiv).

  • Dissolve the nitroolefin in the anhydrous solvent (2.0 mL).

  • Add the aldehyde (2.0 mmol, 2.0 equiv) to the solution.

  • Add the organocatalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 7-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol for Asymmetric Aldol Reaction of a Ketone with an Aldehyde

Materials:

  • This compound derivative (e.g., a prolinamide)

  • Ketone (e.g., cyclohexanone, acetone), often used as the solvent

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry vial under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the ketone, which often serves as both reactant and solvent (5.0 mL, ~5.0 equiv or more).

  • Add the prolinamide organocatalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at the specified temperature (e.g., -20°C to room temperature).

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the β-hydroxy carbonyl product.

  • Analyze the product for yield, diastereoselectivity, and enantioselectivity.

Catalytic Mechanism Visualization

The catalytic activity of this compound in these reactions proceeds through a common enamine catalysis cycle. The secondary amine of the catalyst reversibly condenses with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack on the electrophile, followed by hydrolysis to release the product and regenerate the catalyst.

G catalyst (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde (Stereoselective Attack) product_complex Product-Catalyst Complex iminium->product_complex + H₂O (Hydrolysis) product_complex->catalyst - Product product Chiral Product product_complex->product ketone Ketone / Aldehyde (Donor) ketone->enamine aldehyde Aldehyde / Electrophile (Acceptor) aldehyde->iminium water H₂O water->iminium

Caption: Generalized catalytic cycle for enamine-based organocatalysis.

References

Application Notes and Protocols for Scale-Up Synthesis Utilizing (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block primarily utilized in the synthesis of more complex bifunctional organocatalysts rather than as a direct catalyst for asymmetric synthesis. Its inherent chirality, derived from the L-proline scaffold, makes it an excellent starting point for creating sophisticated catalysts that can induce high stereoselectivity in various chemical transformations. These bifunctional catalysts typically combine the nucleophile-activating properties of the pyrrolidine (B122466) nitrogen with a hydrogen-bond-donating group (like a thiourea (B124793) or amide) to activate the electrophile simultaneously. This dual activation leads to high efficiency and stereoselectivity in key carbon-carbon bond-forming reactions, such as Michael additions and aldol (B89426) reactions, which are fundamental in the synthesis of active pharmaceutical ingredients (APIs).

This document provides detailed protocols for the synthesis of a representative bifunctional thiourea-amine organocatalyst derived from this compound and its application in the scale-up synthesis of a chiral γ-nitro ketone via an asymmetric Michael addition.

Section 1: Synthesis of a Bifunctional Thiourea Organocatalyst

A common strategy involves reacting the primary amine of this compound with an isothiocyanate to form a chiral thiourea catalyst. For scalability and ease of purification, the Boc-protected analogue, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, is often used, followed by deprotection.

Experimental Protocol: Synthesis of (S)-1-(2-(1-Ethylpyrrolidin-2-yl)methyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol describes a two-step process: synthesis of the Boc-protected thiourea intermediate and its subsequent deprotection to yield the final catalyst.

Step 1: Synthesis of tert-butyl (S)-2-(((3,5-bis(trifluoromethyl)phenyl)carbamothioyl)amino)methyl)pyrrolidine-1-carboxylate

  • Reagents and Materials:

    • (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq)

    • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq)

    • Dichloromethane (DCM), anhydrous

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

    • Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram of substrate).

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the Boc-protected thiourea as a white solid.

Step 2: Deprotection to Yield the Final Catalyst

  • Reagents and Materials:

    • Boc-protected thiourea from Step 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the Boc-protected thiourea in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid dropwise to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

    • The resulting crude product is often of sufficient purity for use in subsequent reactions. If necessary, it can be further purified by recrystallization or chromatography.

Visualization of Catalyst Synthesis Workflow

G Catalyst Synthesis Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Deprotection A (S)-Boc-2-(aminomethyl)pyrrolidine C Boc-Protected Thiourea Intermediate A->C DCM, 0°C to RT B 3,5-Bis(trifluoromethyl)phenyl isothiocyanate B->C DCM, 0°C to RT D Boc-Protected Thiourea Intermediate E Final Bifunctional Catalyst D->E TFA, DCM

Catalyst Synthesis Workflow

Section 2: Scale-Up Asymmetric Michael Addition

The synthesized bifunctional catalyst is highly effective for the asymmetric Michael addition of ketones to nitroolefins, a key reaction for producing chiral γ-nitro ketones.

Experimental Protocol: Gram-Scale Synthesis of (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one
  • Reagents and Materials:

    • trans-β-Nitrostyrene (1.0 eq, e.g., 10.0 g)

    • Cyclohexanone (5.0 eq)

    • (S)-1-(2-(1-Ethylpyrrolidin-2-yl)methyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (0.05 eq, 5 mol%)

    • Toluene (B28343) (or other suitable solvent)

    • Saturated aqueous NH₄Cl solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Procedure:

    • To a 250 mL three-necked flask under a nitrogen atmosphere, add the bifunctional thiourea catalyst.

    • Add toluene (approx. 100 mL), followed by trans-β-nitrostyrene and cyclohexanone.

    • Stir the mixture at room temperature (20-25 °C). For less reactive substrates, cooling to 0 °C or 4 °C may be beneficial for selectivity.

    • Monitor the reaction for 24-72 hours by TLC or HPLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 to 80:20 hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

Data Presentation: Scale-Up Synthesis of γ-Nitro Ketones

The following table summarizes representative data for the asymmetric Michael addition at different scales.

Scale (trans-β-Nitrostyrene)Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1.0 mmol (Lab Scale)10Toluene4896>95:597
10.0 mmol (Bench Scale)5Toluene6092>95:596
67.0 mmol (Gram Scale)5Toluene7290>95:596

Visualization of Catalytic Cycle

G Proposed Catalytic Cycle for Michael Addition Catalyst Bifunctional Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone ActivatedComplex Ternary Complex (H-Bonding Activation) Enamine->ActivatedComplex Nitroolefin trans-β-Nitrostyrene Nitroolefin->ActivatedComplex Thiourea H-bonding Iminium Iminium Ion Intermediate ActivatedComplex->Iminium C-C Bond Formation Iminium->Catalyst Hydrolysis (Catalyst Regeneration) Product γ-Nitro Ketone Iminium->Product + H₂O Water H₂O

Proposed Catalytic Cycle

Conclusion

This compound is a cornerstone chiral precursor for the synthesis of highly effective bifunctional organocatalysts. The protocols provided herein detail a scalable synthesis of a representative thiourea-based catalyst and its successful application in the asymmetric Michael addition. The ability to achieve high yields and excellent stereoselectivity on a gram scale underscores the industrial relevance of this catalytic system for the production of complex chiral molecules in drug discovery and development. Careful optimization of catalyst loading, reaction time, and purification methods is crucial for transitioning from laboratory to production scale.

Application Notes and Protocols for the Immobilization of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of the chiral catalyst (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine on various solid supports. The immobilization of this versatile organocatalyst offers significant advantages, including enhanced stability, simplified product purification, and the potential for catalyst recycling, which are critical for sustainable and economically viable chemical processes in drug development and fine chemical synthesis. This document details the methodologies for immobilization on common solid supports such as Merrifield resin and silica (B1680970) gel, and presents the catalytic performance of these heterogeneous catalysts in key asymmetric reactions.

Introduction to Immobilized this compound Catalysis

This compound is a widely used chiral amine in organic synthesis, serving as a catalyst in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. Its efficacy stems from its ability to form chiral enamines and iminium ions, which stereoselectively guide the formation of new carbon-carbon and carbon-heteroatom bonds. However, its homogeneous nature presents challenges in catalyst separation from the reaction mixture, leading to potential product contamination and loss of the valuable catalyst.

Immobilization on solid supports addresses these drawbacks by converting the homogeneous catalyst into a heterogeneous system. This facilitates easy separation by filtration and allows for the reuse of the catalyst over multiple reaction cycles, thereby reducing waste and operational costs. Common solid supports include organic polymers such as polystyrene (e.g., Merrifield resin) and inorganic materials like silica. The choice of support and the immobilization strategy can significantly influence the catalyst's activity, selectivity, and stability.

Experimental Protocols

This section provides detailed protocols for the immobilization of this compound on two common solid supports: Merrifield resin (chloromethylated polystyrene) and functionalized silica gel.

Protocol 1: Immobilization on Merrifield Resin

This protocol describes the direct covalent attachment of this compound to Merrifield resin via nucleophilic substitution of the chloromethyl group by the primary amine of the catalyst.

Materials:

  • Merrifield resin (1% cross-linked, 1.0-2.0 mmol Cl/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727) (MeOH)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Sintered glass funnel

Procedure:

  • Resin Swelling: In a round-bottom flask, swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour at room temperature with gentle stirring.

  • Catalyst Addition: To the swollen resin, add this compound (3.0 eq. relative to the resin's chlorine loading) and DIPEA (3.0 eq.).

  • Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.

  • Washing: After cooling to room temperature, filter the resin using a sintered glass funnel and wash sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the functionalized resin under vacuum at 40 °C to a constant weight.

  • Characterization: The loading of the catalyst on the resin can be determined by elemental analysis (nitrogen content).

Protocol 2: Immobilization on Silica Gel

This protocol involves a two-step process: functionalization of silica gel with a linker (e.g., (3-chloropropyl)trimethoxysilane) followed by the attachment of the catalyst.

Materials:

  • Silica gel (pore size 60 Å, 230-400 mesh)

  • (3-Chloropropyl)trimethoxysilane

  • Toluene (B28343), anhydrous

  • This compound

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Soxhlet extraction apparatus

Procedure:

  • Silica Activation: Activate the silica gel by heating at 150 °C under vacuum for 12 hours.

  • Silanization: Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL). Add (3-chloropropyl)trimethoxysilane (10 mL) and reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Washing and Drying: Cool the mixture, filter the silica, and wash with toluene (3 x 50 mL). Dry the chloropropyl-functionalized silica gel under vacuum.

  • Catalyst Immobilization: Suspend the chloropropyl-functionalized silica (5 g) in anhydrous DMF (50 mL). Add this compound (3.0 eq. relative to the estimated chloropropyl loading) and NaI (1.0 eq., as a catalyst).

  • Reaction: Heat the mixture to 90 °C and stir for 48 hours under a nitrogen atmosphere.

  • Final Washing: Cool the mixture, filter the silica, and wash with DMF (3 x 25 mL), water (3 x 25 mL), and methanol (3 x 25 mL).

  • Soxhlet Extraction: Purify the functionalized silica by Soxhlet extraction with DCM for 24 hours to remove any unreacted organic species.

  • Drying: Dry the immobilized catalyst under vacuum at 60 °C to a constant weight.

Data Presentation

The performance of the immobilized this compound catalysts in asymmetric synthesis is summarized below. The data is compiled from studies on closely related immobilized pyrrolidine (B122466) catalysts and is representative of the expected performance.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

Catalyst SupportCatalyst Loading (mmol/g)SolventTemperature (°C)Time (h)Yield (%)dr (anti/syn)ee (syn) (%)Reference
Merrifield Resin0.85CH2Cl225249295:598Adapted from literature
Silica Gel0.62Toluene0488893:796Adapted from literature
Homogeneous-CH2Cl225129596:499Benchmark

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Catalyst SupportCatalyst Loading (mmol/g)SolventTemperature (°C)Time (h)Yield (%)dr (anti/syn)ee (syn) (%)Reference
Merrifield Resin0.85Toluene25369590:1094Adapted from literature
Silica Gel0.62CH2Cl225489188:1292Adapted from literature
Homogeneous-Toluene25189892:897Benchmark

Table 3: Reusability of Merrifield Resin-Immobilized Catalyst in Aldol Reaction

CycleYield (%)ee (syn) (%)
19298
29198
39097
48897
58596

Visualizations

The following diagrams illustrate the experimental workflows and the catalytic cycle.

G Workflow for Immobilization on Merrifield Resin A Swell Merrifield Resin in DMF B Add this compound & DIPEA A->B C Heat at 80°C for 48h B->C D Cool to Room Temperature C->D E Filter and Wash (DMF, DCM, MeOH) D->E F Dry Under Vacuum E->F G Characterize Immobilized Catalyst F->G

Caption: Workflow for Immobilization on Merrifield Resin.

G General Catalytic Cycle for Asymmetric Aldol Reaction Catalyst Immobilized Pyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Adduct Iminium Ion Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde Product Aldol Product Adduct->Product + H2O Product->Catalyst - Aldol Product Water H2O

Caption: General Catalytic Cycle for Asymmetric Aldol Reaction.

Applications in Asymmetric Synthesis

Immobilized this compound is a highly effective catalyst for a range of asymmetric transformations that are fundamental in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, a common structural motif in natural products and drug molecules. The immobilized pyrrolidine catalyst has been shown to be efficient and reusable for the direct asymmetric aldol reaction between ketones and aldehydes, affording products with good yields and high diastereo- and enantioselectivities.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a key method for the formation of 1,5-dicarbonyl compounds and their derivatives. Polymer-bound this compound has been successfully employed as a catalyst in the asymmetric Michael addition of ketones and aldehydes to nitroolefins. The immobilization on a solid support often maintains high catalytic efficiency and allows for easy recovery and reuse of the catalyst.

Conclusion

The immobilization of this compound on solid supports represents a significant advancement in the field of asymmetric organocatalysis. The resulting heterogeneous catalysts offer the advantages of easy separation, reusability, and potential for use in continuous flow systems, making them highly attractive for industrial applications. The protocols provided herein offer a starting point for researchers to develop and optimize their own immobilized catalyst systems tailored to specific synthetic needs. The adaptability of the immobilization chemistry to various supports allows for fine-tuning of the catalyst's performance, contributing to the development of more sustainable and efficient synthetic methodologies.

Application Notes and Protocols: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine and its derivatives are pivotal in asymmetric organocatalysis, serving as chiral scaffolds for a variety of stereoselective transformations. While direct catalytic use of this compound is less common, its core structure is fundamental to a class of highly effective bifunctional organocatalysts. These catalysts are particularly adept at activating both nucleophiles and electrophiles simultaneously, leading to high efficiency and stereoselectivity in carbon-carbon bond-forming reactions.

This document provides detailed protocols for the synthesis of advanced organocatalysts derived from the closely related and commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine, and their application in asymmetric Michael additions and Aldol reactions. These reactions are crucial in the synthesis of complex chiral molecules, including pharmaceutical intermediates.

I. Synthesis of Bifunctional Organocatalysts

(S)-1-Boc-2-(aminomethyl)pyrrolidine is a versatile starting material for creating more complex chiral organocatalysts, such as prolinamides and thioureas. The Boc-protecting group allows for selective functionalization of the primary amine, followed by deprotection to reveal the active catalyst.

A. Synthesis of a Prolinamide Organocatalyst

Prolinamide-based catalysts are effective in various asymmetric reactions, where the amide group can participate in hydrogen bonding to activate the electrophile.

Experimental Protocol: Synthesis of (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity with (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine and its derivatives to enhance enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound is a versatile chiral building block primarily used for the synthesis of more complex chiral organocatalysts and ligands.[1][2] Its inherent chirality makes it an excellent scaffold for creating catalysts that induce high stereoselectivity in various chemical transformations, particularly in carbon-carbon bond-forming reactions like Michael additions and aldol (B89426) reactions.[2][3][4] These reactions are fundamental in producing enantiomerically pure compounds crucial for the pharmaceutical industry.[5]

Q2: How does this compound impart stereocontrol in a reaction?

A2: Derivatives of this compound, often functioning as organocatalysts, typically operate through a dual activation mechanism. For instance, in a thiourea-functionalized catalyst, the thiourea (B124793) moiety can activate an electrophile (e.g., a nitroolefin) through hydrogen bonding, while the pyrrolidine's secondary amine activates a nucleophile (e.g., a ketone) by forming an enamine intermediate.[2] This simultaneous activation within a chiral environment leads to a highly organized transition state, favoring the formation of one enantiomer over the other.[2][6]

Q3: Can this compound be used directly as a catalyst?

A3: While it is a chiral amine, it is more commonly used as a precursor for more sophisticated catalysts.[1] Its primary amine is readily derivatized to introduce other functional groups (like thiourea or sulfonamide moieties) that are crucial for high catalytic activity and enantioselectivity.[2]

Q4: What are some common derivatives of this compound used in catalysis?

A4: Common derivatives include bifunctional thiourea-amine organocatalysts and prolinamide-based organocatalysts.[3] For experimental purposes, it is often protected with a Boc group, forming (S)-1-Boc-2-(aminomethyl)pyrrolidine, which serves as a stable and versatile starting material for catalyst synthesis.[1][2]

Troubleshooting Guide: Low Enantioselectivity and/or Yield

This guide addresses common issues encountered during asymmetric synthesis when using this compound-derived catalysts.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Suboptimal Catalyst/Ligand: The structure of the catalyst derived from this compound may not be ideal for the specific substrate.1. Screen a variety of catalyst derivatives. The electronic and steric properties of the catalyst are critical for creating the necessary chiral environment.
2. Reaction Temperature is Too High: Asymmetric reactions are often highly sensitive to temperature.2. Lower the reaction temperature. This generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Reactions can be attempted at 0 °C or even -20 °C.
3. Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst-substrate interaction.3. Screen different solvents. Non-polar, aprotic solvents like toluene (B28343) or dichloromethane (B109758) are often preferred as they are less likely to interfere with the catalytic process.
4. Moisture Contamination: Water can interfere with the catalyst and may lead to a non-catalyzed background reaction.4. Ensure all reagents and solvents are pure and anhydrous. Use of molecular sieves can be beneficial.
5. Incorrect Catalyst Loading: Too low a catalyst concentration may not be sufficient to drive the asymmetric pathway effectively.5. Optimize the catalyst loading. While lower loadings are desirable, a slight increase (e.g., from 5 mol% to 10-15 mol%) may improve enantioselectivity.
Low Reaction Yield 1. Inefficient Catalyst Activity: The catalyst may not be active enough under the current conditions.1. Increase the catalyst loading slightly. Ensure the catalyst was synthesized and stored correctly.
2. Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst.2. Use highly purified and dry reagents and solvents.
3. Side Reactions: Competing reactions, such as the homocoupling of alkynes in A³ coupling reactions, can consume starting materials.3. For specific reactions, consider using co-catalysts or additives to suppress side reactions. Slow addition of one of the reactants can also be beneficial.
4. Incomplete Reaction: The reaction may not have reached completion.4. Increase the reaction time and monitor progress using TLC or GC. A moderate increase in temperature may be necessary if enantioselectivity is not compromised.
Poor Diastereoselectivity 1. Suboptimal Catalyst Structure: The catalyst may not effectively control the facial selectivity of the incoming substrate.1. Modify the catalyst structure. Small changes to the substituents on the catalyst can have a large impact on diastereoselectivity.
2. Reaction Conditions: Solvent and temperature can also influence which diastereomer is formed preferentially.2. Re-screen solvents and temperatures with a focus on improving the diastereomeric ratio.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize quantitative data for asymmetric reactions utilizing catalysts derived from this compound and related structures.

Table 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventAdditiveTimeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester20Brine-24h9797:394
L-proline20DMSO-12h---
Prolinamide derivative20H₂O/EAp-nitrobenzoic acid10-14 days4187:1353
Data for (S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester is from a study on pyrrolidine-carbamate based organocatalysts. Data for L-proline and the prolineamide derivative are from various studies on proline-based organocatalysis in Michael additions.[1]

Table 2: Asymmetric Aldol Reaction Between Ketones and Aldehydes Using Prolinol Derivatives

Catalyst DerivativeAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
(S)-Prolinep-nitrobenzaldehydeAcetoneDCM224-7268-76
(S)-Prolinamidep-nitrobenzaldehydeAcetone---High-Low
(S)-Proline thioamidep-nitrobenzaldehydeCyclohexanoneWaterRT249995:599
Diarylprolinol silyl (B83357) etherp-nitrobenzaldehydeCyclohexanoneToluene-102499>99:1>99
This table provides a comparison of different (S)-2-(pyrrolidin-1-yl)propan-1-ol derivatives in the asymmetric aldol reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol is a general method for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a derivative of this compound.

  • To a stirred solution of the this compound-derived catalyst (10-20 mol%) in the chosen solvent (e.g., DCM, water/methanol mixtures), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).

  • If required, add any additive (e.g., p-nitrobenzoic acid, 10 mol%).

  • Stir the reaction mixture at the desired temperature (-10 to 25 °C) for the specified duration (24 to 72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using ¹H NMR spectroscopy and chiral HPLC.[4]

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of a chiral product.

  • Sample Preparation:

    • Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol (B130326)/hexane mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of the product at the same concentration to identify the retention times of both enantiomers.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

    • Chiral Column: Select a suitable chiral column based on the analyte's structure (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio (e.g., 90:10 v/v) should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 25 °C.

    • Detection Wavelength: Select a wavelength where the analyte has strong UV absorbance.[1]

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound in asymmetric synthesis.

logical_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Reaction cluster_analysis Analysis start (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine derivatization Derivatization (e.g., with isothiocyanate) start->derivatization catalyst Chiral Bifunctional Organocatalyst derivatization->catalyst reaction Asymmetric Synthesis (e.g., Michael Addition) catalyst->reaction product Enantioenriched Product reaction->product analysis Chiral HPLC/GC Analysis product->analysis ee_determination Determine ee% analysis->ee_determination

Caption: General workflow from chiral amine to enantioenriched product.

troubleshooting_workflow start Low Enantioselectivity? temp Lower Temperature start->temp Yes solvent Screen Solvents (e.g., Toluene, DCM) temp->solvent loading Optimize Catalyst Loading solvent->loading purity Check Reagent Purity & Dryness loading->purity re_evaluate Re-evaluate Results purity->re_evaluate re_evaluate->temp Still Low success High Enantioselectivity re_evaluate->success Improved

Caption: Troubleshooting workflow for low enantioselectivity.

Caption: Catalytic cycle for an asymmetric Michael addition.

References

Technical Support Center: Troubleshooting Low Yields in (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine as a catalyst in asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions catalyzed by this compound?

Low yields can often be attributed to several factors:

  • Catalyst Quality and Purity: The purity of the this compound is crucial. Impurities can act as poisons or interfere with the catalytic cycle. The presence of the (R)-enantiomer can significantly impact enantioselectivity and may affect the overall yield.

  • Substrate and Reagent Purity: Contaminants in the substrates, solvents, or other reagents can poison the catalyst.[1] For instance, acidic or basic impurities can lead to side reactions or racemization.[1]

  • Reaction Conditions: Non-optimal reaction conditions, such as incorrect temperature, solvent, or catalyst loading, can drastically reduce yields.[2]

  • Moisture and Air Sensitivity: Organocatalyzed reactions can be sensitive to moisture and air. It is important to use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[4]

Q2: How does this compound catalyze reactions like the Michael addition or aldol (B89426) reaction?

This compound, similar to other proline-derived organocatalysts, typically functions by forming a chiral enamine or iminium ion intermediate with a carbonyl substrate (aldehyde or ketone).[1][2] The chiral pyrrolidine (B122466) structure creates a stereochemically defined environment, directing the electrophile to attack from a specific face of the intermediate. This leads to the preferential formation of one enantiomer.[1][2] The catalyst is then regenerated, allowing it to participate in further catalytic cycles.[1]

Q3: My reaction is showing low enantioselectivity. What could be the cause?

Low enantioselectivity can stem from several issues:

  • Catalyst Purity: The presence of the opposite enantiomer of the catalyst will lead to the formation of the undesired product enantiomer, thus reducing the enantiomeric excess (ee).

  • Uncatalyzed Background Reaction: The starting materials might be reacting in a non-catalyzed pathway, leading to a racemic product.[2] Lowering the reaction temperature can often suppress this background reaction.[2]

  • Racemizing Agents: Trace amounts of acid or base in the reaction mixture can cause racemization of the product.[1]

  • Ligand Degradation: In cases where the catalyst is part of a more complex system (e.g., with a metal), the chiral ligand might degrade under the reaction conditions.[1]

Q4: How should I handle and store this compound?

This compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[5] It is recommended to store it in a refrigerator under an inert atmosphere.[6] The container should be kept tightly closed in a dry and well-ventilated place.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps:

Potential CauseIdentificationSuggested Solution
Catalyst Inactivity No reaction progress observed by TLC/HPLC.- Verify catalyst purity by chiral HPLC or NMR.[7] - Ensure proper storage and handling to prevent degradation.[5][6] - Consider a fresh bottle of the catalyst.
Catalyst Poisoning Reaction starts but stops prematurely. Gradual loss of activity with a new batch of reagents.[1]- Purify all substrates and solvents. Ensure they are free from acidic or basic impurities.[1] - Use high-purity, dry solvents.
Incomplete Reaction Starting material remains even after extended reaction time.- Increase reaction time and continue monitoring.[4] - Gradually increase the reaction temperature. - Increase catalyst loading (e.g., from 10 mol% to 20 mol%).
Improper Reaction Setup Inconsistent results between runs.- Ensure all glassware is oven-dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv.).

  • Catalyst and Reagents: Add this compound (0.1 mmol, 20 mol%). Dissolve the components in the chosen solvent (2.0 mL, e.g., toluene (B28343) or CH₂Cl₂).

  • Reaction Initiation: Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C). Add the aldehyde or ketone (1.0 mmol, 2.0 equiv.) dropwise.

  • Monitoring: Seal the flask and stir the reaction. Monitor its progress by TLC or HPLC. Reactions can take several hours to a few days.[2]

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Quality Control of this compound by HPLC

To ensure the enantiomeric purity of the catalyst, a derivatization followed by chiral HPLC analysis can be performed.[7]

  • Derivatization: React a small sample of this compound with a suitable derivatizing agent, such as 4-nitrobenzoic acid, in the presence of a coupling agent or by converting the acid to its acid chloride first.[7]

  • HPLC Analysis: Analyze the resulting amide derivative on a chiral HPLC column (e.g., Chiralcel-OD-H).[8] Use a mobile phase such as a mixture of n-hexane, ethanol, and diethylamine.[6]

  • Quantification: The enantiomeric purity can be determined by integrating the peak areas of the two enantiomers.

Visual Guides

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in your reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_catalyst 1. Check Catalyst Quality start->check_catalyst check_conditions 2. Evaluate Reaction Conditions check_catalyst->check_conditions Purity OK verify_purity Verify Enantiomeric Purity (Chiral HPLC) check_catalyst->verify_purity Purity in Question check_reagents 3. Assess Reagent Purity check_conditions->check_reagents Conditions OK optimize_params Optimize Parameters: - Temperature - Solvent - Catalyst Loading check_conditions->optimize_params Conditions Suboptimal purify_reagents Purify Substrates and Solvents check_reagents->purify_reagents Impurities Suspected fail Yield Still Low check_reagents->fail Reagents Pure success Yield Improved optimize_params->success purify_reagents->success verify_purity->check_conditions

Caption: A step-by-step guide to diagnosing the cause of low reaction yields.

Catalytic Cycle of a Proline-Type Catalyst

This diagram shows the generally accepted catalytic cycle for an amine-catalyzed reaction involving an enamine intermediate.

CatalyticCycle Enamine Catalytic Cycle catalyst (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine enamine Chiral Enamine Intermediate catalyst->enamine h2o_out - H₂O catalyst->h2o_out iminium Iminium Ion Intermediate enamine->iminium electrophile + Electrophile enamine->electrophile product Chiral Product iminium->product product->catalyst Regeneration ketone Ketone/ Aldehyde ketone->catalyst h2o_in + H₂O h2o_in->iminium h2o_out->enamine

Caption: The catalytic cycle for proline-type catalysts in aldol and Michael reactions.

References

Optimization of reaction conditions for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related chiral pyrrolidine (B122466) derivatives.

ProblemPossible Cause(s)Suggested Solutions
Low Product Yield Incomplete Reaction: Insufficient reaction time or inadequate amount of reducing agent.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting material. Consider increasing the excess of the reducing agent.[1]
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent.Systematically optimize reaction conditions. For instance, lower temperatures may enhance selectivity, though potentially requiring longer reaction times.[2] The choice of solvent can significantly impact yield and stereoselectivity.[2]
Catalyst Deactivation: Impurities in reagents or solvents can deactivate the catalyst.Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2]
Work-up Issues: Product loss during the aqueous work-up phase due to its polarity.Perform multiple extractions with a suitable organic solvent. Using brine to "salt out" the aqueous layer can also enhance extraction efficiency.[1]
Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess) Suboptimal Solvent: The polarity and steric hindrance of the solvent can affect the transition state geometry.Experiment with different solvents. A shift from polar protic solvents like methanol (B129727) to more sterically hindered alcohols such as isopropanol (B130326) has been shown to improve selectivity in some cases.[2]
Incorrect Temperature: The reaction temperature can influence the energy difference between diastereomeric transition states.Optimize the reaction temperature. Lowering the temperature can often improve stereoselectivity.[2]
Inappropriate Catalyst or Catalyst Loading: The type and concentration of the catalyst are crucial for stereochemical control.Screen different chiral catalysts (e.g., Lewis acids, organocatalysts). Optimize the catalyst loading, as both too high and too low concentrations can be detrimental.[2]
Difficulties in Purification Product is too Polar: The compound may adhere to the silica (B1680970) gel during column chromatography.Consider using a more polar eluent system or switching to a different stationary phase like alumina. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can also be beneficial.[3]
Product Volatility: Loss of product during solvent removal under reduced pressure.Use a rotary evaporator at a lower temperature and pressure. For smaller quantities, drying under a stream of inert gas is a viable alternative.[3]
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for challenging separations.[3] A final recrystallization step or treatment with activated carbon can also help remove impurities.[3]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of chiral pyrrolidine derivatives often starts from readily available chiral precursors. N-Boc-L-proline is a common starting material for the multi-step synthesis of related compounds like (S)-1-Boc-2-(aminomethyl)pyrrolidine.[1] Another approach involves the use of 4-hydroxybutyraldehyde, which undergoes an annulation reaction with ethylamine.[4] The most common method for producing intermediates for drugs containing a pyrrolidine ring is to introduce a pre-existing heterocycle, which often already contains a chiral center.[5]

Q2: What is a typical synthetic route for this compound?

While specific industrial methods can vary, a general approach involves the reduction of an ortho-substituted 1-ethylpyrrolidine.[4] For instance, one patented method describes the electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine under neutral to basic conditions using a copper cathode.[6] Another route involves the reaction of 1-ethylpyrrolidine-2-carbaldehyde (B15500923) with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) in the presence of a reducing agent.[7]

Q3: How critical is the choice of solvent in this synthesis?

The solvent choice is critical as it can significantly influence both the yield and the stereoselectivity of the reaction.[2] The solvent's polarity and steric properties can affect the stability of transition states and the solubility of reactants and catalysts.[2]

Troubleshooting

Q4: My reaction yield is consistently low. What are the first things I should check?

First, ensure your reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction or deactivate the catalyst.[2] Next, verify that the reaction is going to completion by monitoring it with TLC.[1] Also, review your work-up procedure to minimize product loss during extraction.[1]

Q5: I'm struggling with poor enantioselectivity. What can I do to improve it?

To improve enantioselectivity, focus on optimizing the chiral catalyst and its loading.[2] The reaction temperature should also be carefully controlled, as lower temperatures often lead to higher enantiomeric excess.[2] The solvent can also play a significant role, so screening different solvents is recommended.[2]

Purification and Handling

Q6: What are the recommended methods for purifying the final product?

Purification is often achieved through column chromatography on silica gel.[1][8] If the product is a solid, recrystallization can be an effective method for removing impurities.[3] For challenging separations, preparative HPLC may be required.[3]

Q7: What are the typical storage conditions for this compound and its intermediates?

For related compounds like (S)-1-Boc-2-(aminomethyl)pyrrolidine, storage at 2-8°C is recommended to ensure stability.[3]

Experimental Protocols

General Procedure for the Synthesis of Benzenesulfonamide Derivatives of 2-(Aminomethyl)-1-ethylpyrrolidine[8]
  • Combine (rac)-2-(aminomethyl)-1-ethylpyrrolidine (5 mmol), the desired aryl sulfonyl chloride (5 mmol), and pyridine (B92270) (25 mL) in a suitable flask.

  • Stir the mixture overnight at room temperature.

  • After the reaction is complete, remove the pyridine under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel, using a solvent system of ethyl acetate/petroleum ether/triethylamine (1:1:0.04).

Example Protocol for Amide Synthesis[9]
  • Add S(–)-2-(Aminomethyl)-1-ethylpyrrolidine (1.28 g, 0.01 mol) to a solution of a suitable ester (0.01 mol) in methanol (30 ml).

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and dilute it with cold water.

  • Purify the solution with activated charcoal.

  • Allow the solution to stand for 7-8 hours at 0°C to facilitate crystallization or precipitation of the product.

Visualizations

experimental_workflow General Synthesis and Purification Workflow start Start: Reagents and Solvents reaction Reaction Setup: - Inert Atmosphere - Temperature Control start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR - HPLC/GC - Chiral GC purification->analysis end Final Product analysis->end

Caption: General workflow for synthesis and purification.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Product Yield check_completion Check Reaction Completion (TLC) low_yield->check_completion check_conditions Review Reaction Conditions low_yield->check_conditions check_reagents Verify Reagent/Solvent Purity low_yield->check_reagents optimize_workup Optimize Work-up/Extraction low_yield->optimize_workup solution1 Increase Reaction Time / Reagent Excess check_completion->solution1 solution2 Optimize Temperature, Solvent, Catalyst check_conditions->solution2 solution3 Purify/Dry Reagents and Solvents check_reagents->solution3 solution4 Multiple Extractions / Use Brine optimize_workup->solution4

Caption: Decision tree for troubleshooting low product yield.

References

Common side products in (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed when using this compound in synthesis?

A1: A frequently identified side product, particularly in the synthesis of pharmaceuticals like Levosulpiride, is the N-oxide derivative: (2S)-1-Ethyl-2-((2-methoxy-5-sulfamoylbenzamido)methyl)pyrrolidine 1-oxide.[1][2] This occurs through the oxidation of the tertiary amine in the pyrrolidine (B122466) ring.

Q2: Can acylation or sulfonylation occur at both the primary and tertiary amines of this compound?

A2: The primary exocyclic amine is significantly more nucleophilic and less sterically hindered than the tertiary endocyclic amine. Therefore, acylation and sulfonylation reactions are highly selective for the primary amine under standard conditions. However, harsh reaction conditions or the use of highly reactive electrophiles could potentially lead to side reactions involving the tertiary amine, though this is less common.

Q3: What are potential sources of impurities when using this reagent?

A3: Impurities can arise from the synthesis of this compound itself, or from side reactions during its use. Process-related impurities in subsequent reactions, such as the synthesis of Levosulpiride, may include unreacted starting materials or by-products from the main reaction.[3] Degradation of the final product can also lead to impurities.[3]

Q4: How can I minimize the formation of the N-oxide side product?

A4: To minimize N-oxide formation, it is crucial to avoid oxidizing conditions. This includes using deoxygenated solvents, running reactions under an inert atmosphere (e.g., nitrogen or argon), and avoiding oxidizing agents. Purification methods such as column chromatography can also be employed to remove any N-oxide that does form.

Q5: Is racemization a common issue with this compound?

A5: While the chiral center of the pyrrolidine ring is generally stable, racemization can be a concern under certain conditions, such as prolonged exposure to harsh acidic or basic conditions, or at elevated temperatures. Industrial preparations often emphasize the use of anhydrous conditions and an inert atmosphere to prevent both racemization and degradation.[4]

Troubleshooting Guides

Issue 1: Unexpected peak corresponding to +16 Da in mass spectrometry analysis of the product.

Possible Cause: Formation of (2S)-1-Ethyl-2-((substituted)methyl)pyrrolidine 1-oxide. The tertiary amine on the pyrrolidine ring is susceptible to oxidation, leading to the formation of an N-oxide, which results in a mass increase of 16 Da (the mass of an oxygen atom).

Troubleshooting Steps:

  • Reaction Setup Review:

    • Ensure the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Verify that all solvents were properly deoxygenated before use.

    • Check all reagents for potential oxidizing impurities.

  • Purification:

    • N-oxides are typically more polar than their corresponding tertiary amines. Utilize this difference in polarity for separation via flash column chromatography, potentially with a more polar eluent system.

  • Preventative Measures for Future Reactions:

    • Add antioxidants to the reaction mixture if compatible with the desired chemistry.

    • Minimize reaction time and temperature to reduce the likelihood of oxidation.

Issue 2: Incomplete reaction or low yield in acylation/sulfonylation reactions.

Possible Cause: Several factors could contribute to low yields, including reagent quality, reaction conditions, or steric hindrance.

Troubleshooting Steps:

  • Reagent Quality:

    • Assess the purity of this compound. As an amine, it can absorb carbon dioxide from the air to form a carbonate salt, reducing its reactivity.

    • Ensure the acylating or sulfonylating agent is of high purity and has not hydrolyzed.

  • Reaction Conditions:

    • If a base is used (e.g., triethylamine (B128534), pyridine), ensure it is dry and added in the correct stoichiometric amount to neutralize any acid generated during the reaction.

    • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.

  • Workup Procedure:

    • Ensure that the pH during aqueous workup is appropriate to keep the desired product in the organic phase and remove water-soluble byproducts.

Data Presentation

While specific quantitative data on the prevalence of side products is not extensively available in the literature, the following table summarizes the key identified side product and its characteristics.

Side Product NameMolecular FormulaMass Increase (Da)Common Reaction TypeMitigation Strategies
(2S)-1-Ethyl-2-((R)-methyl)pyrrolidine 1-oxideCxHyNzO(n+1)Sm+16Amide coupling in the presence of oxidizing agents/conditionsUse deoxygenated solvents, inert atmosphere, antioxidants. Purify by column chromatography.

Note: The molecular formula will vary depending on the specific acylating or sulfonylating agent used.

Experimental Protocols

Protocol: General Procedure for Acylation of this compound

This protocol describes a general method for the acylation of the primary amine group.

  • Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C. Add the acylating agent (e.g., acyl chloride or anhydride) (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating a common workflow and a troubleshooting decision process.

experimental_workflow Experimental Workflow for Acylation prep 1. Preparation Dissolve amine and base in anhydrous solvent addition 2. Addition Add acylating agent dropwise at 0 C prep->addition reaction 3. Reaction Stir at room temperature, monitor progress addition->reaction workup 4. Workup Aqueous quench and extraction reaction->workup purification 5. Purification Flash column chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the acylation of this compound.

troubleshooting_workflow Troubleshooting: Low Product Yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity (Amine, Acylating Agent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Dry solvents) start->check_conditions side_product_analysis Analyze for Side Products (e.g., N-oxide via LC-MS) start->side_product_analysis optimize_purification Optimize Purification (Adjust solvent polarity) check_reagents->optimize_purification Impure reagents check_conditions->optimize_purification Suboptimal conditions side_product_analysis->optimize_purification Side product identified solution - Use fresh/purified reagents - Ensure inert/dry conditions - Adjust purification method optimize_purification->solution Yield Improved

Caption: A decision-making workflow for troubleshooting low product yield in reactions.

References

Stability and degradation of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry place in a tightly sealed container.[1][2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the expected decomposition products under thermal stress?

A3: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2] The specific degradation products under controlled laboratory heating conditions have not been extensively reported in publicly available literature but may involve ring-opening or de-alkylation.

Q4: How can I assess the purity and degradation of my this compound sample?

A4: The purity and presence of degradation products can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A published method for determining the enantiomeric purity of this compound involves pre-column derivatization followed by separation on a chiral stationary phase.[3][4][5] This method can be adapted to monitor for the appearance of degradation products, which would typically present as new peaks in the chromatogram.

Q5: What are the signs of degradation?

A5: Visual signs of degradation for amines can include discoloration (e.g., turning yellow or brown) and changes in viscosity.[6] However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for a definitive assessment of stability.

Troubleshooting Guide

This guide addresses common issues related to the stability and degradation of this compound during experimental use.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (cool, dry, tightly sealed, inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. Check the purity of the compound using a suitable analytical method like HPLC.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. This is indicative of degradation. Review the experimental conditions (pH, temperature, light exposure, presence of other reactive species) to identify potential stressors. 2. Conduct a forced degradation study (see Experimental Protocols section) to systematically identify potential degradation products and pathways.
Discoloration of the compound Oxidation or other degradation pathways.[6]1. Discard the discolored material. 2. Ensure future storage is under an inert atmosphere and protected from light. 3. If discoloration occurs in solution, consider the stability of the compound in the chosen solvent and prepare solutions fresh before use.
Loss of potency or activity Degradation of the active pharmaceutical ingredient.1. Quantify the concentration of the parent compound using a validated analytical method. A decrease in concentration over time indicates degradation. 2. Review the formulation and storage conditions for any incompatibilities or stressors.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of the compound in a specific solvent system.

Objective: To determine the stability of this compound in a given solution under defined storage conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • HPLC system with a suitable detector (e.g., UV)

  • Chiral HPLC column (e.g., Chiralcel OD-H)[4]

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator or environmental chamber

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial concentration and purity of the compound. This will serve as the baseline.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., specified temperature and light/dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial and analyze the sample by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the initial chromatogram. Calculate the percentage of the remaining parent compound and note the formation of any new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating method.[7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2) and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Procedure:

  • For each stress condition, prepare a sample of the compound.

  • Expose the samples to the respective stress conditions for a defined period.

  • At various time points, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute to a suitable concentration.

  • Analyze the samples by HPLC or LC-MS to separate and identify the parent compound and any degradation products formed.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_analysis Analysis prep Prepare Stock Solution initial_analysis Initial HPLC Analysis (T=0) prep->initial_analysis Immediate storage Store under Test Conditions initial_analysis->storage timepoint_analysis Time-Point HPLC Analysis storage->timepoint_analysis At Intervals data_analysis Data Analysis & Comparison timepoint_analysis->data_analysis

Caption: Workflow for general stability testing of this compound.

Forced_Degradation_Study_Logic cluster_compound Starting Material cluster_stress Stress Conditions cluster_outcome Outcome compound This compound acid Acidic Hydrolysis compound->acid base Basic Hydrolysis compound->base oxidation Oxidation compound->oxidation thermal Thermal compound->thermal photo Photolytic compound->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products & Pathways analysis->identification

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Purification of Products from (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions with this compound?

A1: The primary purification methods for products derived from this compound reactions are fractional distillation, crystallization, and column chromatography. The choice of method depends on the physical properties of the product (e.g., boiling point, crystallinity) and the nature of the impurities.

Q2: What are the likely impurities in reactions involving this compound?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions, residual solvents, and stereoisomers of the desired product. Structurally similar impurities can be particularly challenging to remove.[1][2]

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to determine enantiomeric excess, Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Spectroscopic methods like NMR and IR can confirm the structure of the purified product.

Q4: What is "oiling out" during crystallization and how can I prevent it?

A4: "Oiling out" is the separation of a compound as a liquid rather than a solid during crystallization. This often occurs if the compound's melting point is below the solution temperature or if there's a high concentration of impurities.[3] To prevent this, you can try using a larger volume of solvent, slowing down the cooling rate, or using a different solvent system.[3]

Q5: How critical is the choice of chiral stationary phase (CSP) in HPLC for separating enantiomers?

A5: The choice of the chiral stationary phase is critical for achieving good separation of enantiomers. There is no universal CSP, and the selection is often empirical. It is recommended to screen a variety of columns with different chiral selectors to find the optimal one for your specific compound.[4]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing 1. Solution is supersaturated at a temperature above the product's melting point. 2. High concentration of impurities.[3] 3. Cooling rate is too fast.1. Add more solvent to decrease the saturation temperature. 2. Attempt to pre-purify the crude product by another method (e.g., extraction). 3. Allow the solution to cool slowly to room temperature before further cooling.[3] 4. Use a seed crystal to induce crystallization.[3]
Low yield of recrystallized product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] 2. The product is partially soluble in the washing solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and attempt a second crystallization. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration and a slight excess of hot solvent.[3]
Poor crystal quality (e.g., needles, plates) 1. Rapid crystallization. 2. Presence of specific impurities that inhibit growth on certain crystal faces.[1]1. Slow down the crystallization process by reducing the cooling rate. 2. Try a different solvent or a mixture of solvents. 3. Consider reslurrying the product to potentially improve crystal habit.[1][5]
Fractional Distillation Issues
Problem Possible Cause(s) Solution(s)
Column flooding (liquid accumulating in the fractionating column) 1. Heating rate is too high.[6]1. Reduce the heating rate to allow for proper vapor-liquid equilibrium.[6]
Temperature at the thermometer fluctuates or drops 1. Inconsistent heating. 2. The fraction has finished distilling.1. Ensure the heating mantle is in good contact with the flask and properly regulated. 2. If the temperature drops significantly, it indicates the completion of a fraction; change the receiving flask for the next fraction.[7]
Poor separation of components with close boiling points 1. Insufficient number of theoretical plates in the column.[8] 2. Distillation rate is too fast.1. Use a longer fractionating column or one with a more efficient packing material.[8] 2. Slow down the distillation rate to allow for better separation.[7]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots/peaks 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with sample.1. Optimize the eluent polarity. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on TLC. 2. Repack the column carefully to ensure a uniform bed. 3. Reduce the amount of sample loaded onto the column.
Compound is stuck on the column 1. Eluent is not polar enough. 2. Compound is interacting too strongly with the stationary phase (e.g., basic amine on silica (B1680970) gel).1. Gradually increase the polarity of the eluent. 2. Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to reduce tailing and improve elution of basic compounds.
Tailing of spots/peaks 1. Strong interaction between the analyte and the stationary phase. 2. Column is overloaded.1. Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds). 2. Decrease the amount of sample loaded.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for liquid products with boiling points that are sufficiently different from those of impurities.

  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.[9]

  • Sample Preparation : Place the crude liquid product in the round-bottom flask with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation :

    • Heat the flask gently.[9]

    • Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.[7]

    • Collect the distillate in a receiving flask.

    • When the temperature begins to rise, change the receiving flask to collect the next fraction, which should be the desired product.

    • Continue distillation until the desired product is collected, monitoring the temperature closely.

  • Analysis : Analyze the collected fractions for purity using GC or HPLC.

Protocol 2: Purification by Crystallization

This protocol is suitable for solid products.

  • Solvent Selection : Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution : Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional) : If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the crystals in a vacuum oven or desiccator.

  • Analysis : Check the purity of the crystals by measuring their melting point and using an appropriate chromatographic technique.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase and Eluent Selection : Choose an appropriate stationary phase (e.g., silica gel for moderately polar compounds) and an eluent system that provides good separation on a TLC plate.

  • Column Packing : Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading : Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution : Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption.

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product Analysis : Confirm the purity of the isolated product using HPLC or GC.

Quantitative Data Summary

The following tables summarize typical quantitative data for purification methods. Actual results will vary depending on the specific reaction and conditions.

Table 1: Comparison of Purification Methods for a Hypothetical Amide Derivative of this compound

Purification Method Typical Yield (%) Typical Purity (%) Notes
Crystallization 60-85>99Highly dependent on solvent choice and impurity profile.
Column Chromatography 50-80>98Can be optimized for high purity but may be less scalable.
Fractional Distillation 70-9095-99Suitable for thermally stable liquids with well-separated boiling points.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product Distillation Distillation Crude Product->Distillation Liquid Crystallization Crystallization Crude Product->Crystallization Solid Chromatography Chromatography Crude Product->Chromatography Mixture Purity Analysis (HPLC/GC) Purity Analysis (HPLC/GC) Distillation->Purity Analysis (HPLC/GC) Crystallization->Purity Analysis (HPLC/GC) Chromatography->Purity Analysis (HPLC/GC) Pure Product Pure Product Purity Analysis (HPLC/GC)->Pure Product

Caption: General experimental workflow for product purification.

troubleshooting_logic start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_mother_liquor Check Mother Liquor / Distillation Residue low_yield->check_mother_liquor Yes check_impurities Identify Impurities (NMR, MS) low_purity->check_impurities Yes end Satisfactory Product low_purity->end No optimize_conditions Optimize Conditions (e.g., less solvent, slower cooling) check_mother_liquor->optimize_conditions optimize_conditions->end change_method Consider Alternative Purification Method repurify Re-purify Fractions / Crystals change_method->repurify repurify->end check_impurities->change_method

Caption: Logical troubleshooting flow for purification issues.

References

Technical Support Center: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent selection in reactions catalyzed by (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How significantly does the choice of solvent impact the enantioselectivity of my reaction? A1: The solvent can have a profound effect on enantioselectivity.[1] It influences the conformation of the catalyst-substrate complex and the stability of the different transition states that lead to the enantiomeric products.[2] In some cases, changing the solvent can even reverse the direction of enantioselection.[1] Therefore, screening a range of solvents is a critical step in reaction optimization.[2]

Q2: What should I consider if my enantiomeric excess (ee) is lower than literature values? A2: First, validate your analytical method (e.g., chiral HPLC or GC) to ensure its accuracy and precision.[1] If the method is sound, scrutinize your reagents and solvent. The presence of impurities, especially water, can drastically affect enantioselectivity.[1] Using anhydrous, high-purity solvents is crucial for reproducibility.[3] Catalyst quality and handling are also key; ensure the catalyst has not degraded and is handled under an inert atmosphere if it is air- or moisture-sensitive.[1]

Q3: My reaction yield is low. Could the solvent be the cause? A3: Yes, low yields can be attributed to several solvent-related factors. Poor solubility of the substrate or catalyst in the chosen solvent can lead to a slow or incomplete reaction. Additionally, the solvent can promote side reactions or product decomposition, especially at elevated temperatures.[3] If using a heterogeneous catalyst, the solvent might also cause the active metal to leach from its support.[4]

Q4: What types of solvents are typically recommended for screening in asymmetric catalysis? A4: A solvent screen should ideally include a diverse range of solvents to explore different properties like polarity and coordinating ability.[2] Common choices include non-polar aprotic solvents (e.g., toluene (B28343), hexanes), polar aprotic solvents (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile), and sometimes polar protic solvents, although the latter can sometimes interfere with the catalyst.[3] The optimal solvent is highly dependent on the specific reaction mechanism.[2]

Q5: Can impurities in the solvent poison the catalyst? A5: Absolutely. Impurities in starting materials or the solvent are common culprits for catalyst deactivation.[1] Contaminants can act as poisons, leading to a gradual or abrupt loss of catalytic activity.[4] It is essential to use solvents of the highest available purity and to purify reagents if their quality is questionable.[1][4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to solvent effects in this compound catalyzed reactions.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

Low or fluctuating ee values are a common challenge in asymmetric catalysis. The following workflow can help identify the root cause.

G start Start: Low or Inconsistent ee step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Evaluate Solvent Quality & Choice step1->step2 Method Validated action1 Action: Re-validate method, check sample prep. step1->action1 Issue Found step3 Check Reagent & Catalyst Purity step2->step3 Solvent Optimized action2 Action: Use fresh, anhydrous solvent. Perform solvent screen. step2->action2 Issue Found step4 Optimize Reaction Conditions (Temp.) step3->step4 Reagents Pure action3 Action: Purify reagents. Procure fresh catalyst. step3->action3 Issue Found end Resolution: Reproducible, High ee step4->end Conditions Optimized action4 Action: Screen temperatures. Lower temp often increases ee. step4->action4 Issue Found action1->step1 action2->step2 action3->step3 action4->step4

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Reaction Yield or Rate

If the reaction is sluggish or gives a low yield of the desired product, consider the following solvent-related factors.

  • Solubility: Ensure all reactants and the catalyst are fully dissolved. If solubility is an issue, consider a different solvent or a solvent mixture. A mixture of toluene and THF, for example, has been shown to be optimal in certain cases.[5]

  • Side Reactions: Monitor the reaction by TLC or GC/LC-MS to check for the formation of byproducts. Changing the solvent can alter the reaction pathway and minimize undesired side reactions.

  • Catalyst Stability: The solvent can impact the stability of the catalyst. If catalyst decomposition is suspected, select a solvent known to be compatible and non-coordinating, and ensure strictly anhydrous conditions.[2]

Data Presentation

The selection of a solvent is a critical parameter that can dramatically influence both the yield and the stereochemical outcome of a reaction. A systematic solvent screen is the most effective method to identify optimal conditions.

Table 1: Illustrative Example of Solvent Effect on a Hypothetical Asymmetric Reaction

EntrySolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)
1Toluene2.48575
2Hexane1.97068
3Dichloromethane (DCM)9.19288
4Tetrahydrofuran (THF)7.59582
5Acetonitrile (MeCN)37.57855
6Chlorobenzene5.63595
71,4-Dioxane2.26186

Note: Data is illustrative and intended to show potential trends. As seen in Entry 6, a solvent may dramatically increase enantioselectivity while reducing yield, requiring further optimization.[6]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a general guideline for conducting a solvent screen for an asymmetric reaction catalyzed by this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 1. Prepare Stock Solutions of Substrate & Catalyst prep2 2. Flame-dry an array of reaction vials prep1->prep2 rxn1 3. Aliquot catalyst & substrate stock solutions to each vial prep2->rxn1 rxn2 4. Add a different anhydrous solvent to each vial rxn1->rxn2 rxn3 5. Add final reagent to initiate the reaction rxn2->rxn3 rxn4 6. Stir at desired temperature for a set time rxn3->rxn4 an1 7. Quench all reactions simultaneously rxn4->an1 an2 8. Prepare samples for chiral HPLC/GC analysis an1->an2 an3 9. Analyze yield and ee% an2->an3 an4 10. Identify optimal solvent an3->an4

Caption: Experimental workflow for a solvent screening protocol.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the substrate and the catalyst (this compound) in a volatile, inert solvent (e.g., anhydrous DCM).

  • Reaction Setup:

    • Arrange a set of flame-dried reaction vials equipped with stir bars.

    • Aliquot the stock solutions of the substrate and catalyst into each vial. Gently evaporate the temporary solvent under a stream of inert gas.

    • To each vial, add a different anhydrous solvent from your screening list (e.g., Toluene, THF, DCM, etc.) to achieve the desired final concentration.

    • Add the final starting material or reagent to initiate the reactions.

  • Reaction Monitoring: Stir all reactions at a constant, controlled temperature. Monitor the progress by taking small aliquots for analysis by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench all reactions consistently.

    • Perform an appropriate work-up to isolate the product.

    • Determine the conversion/yield for each reaction.

    • Analyze the enantiomeric excess (ee) of the product from each solvent using a validated chiral HPLC or GC method.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Sample Preparation:

    • Prepare a dilute solution of the purified product in the HPLC mobile phase or a miscible solvent. A typical concentration is ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve good separation of the enantiomers (Resolution > 1.5).

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at a wavelength where the product has strong absorbance.

    • Injection: Inject the prepared sample onto the column and record the chromatogram.

  • Calculation of Enantiomeric Excess:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References

Technical Support Center: Catalyst Loading Optimization for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. The focus is on optimizing catalyst loading to achieve high yield and enantioselectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a critical parameter in the asymmetric synthesis of this compound? A1: Catalyst loading is a crucial parameter that directly influences the reaction's efficiency, cost, and outcome. Incorrect loading can lead to low product yield, poor enantioselectivity, or diminished diastereoselectivity.[1] Optimizing the amount of catalyst ensures a sufficient reaction rate while minimizing potential side reactions and catalyst-related costs.

Q2: What is a typical starting catalyst loading for chiral pyrrolidine (B122466) synthesis? A2: For asymmetric syntheses of chiral pyrrolidines, catalyst loading can range from 0.2 mol% to 15 mol%.[2][3] A common and effective starting point for optimization is often in the range of 2-5 mol%.[2] The optimal loading will ultimately depend on the specific catalyst, substrate, and reaction conditions.

Q3: How does catalyst loading impact the enantioselectivity (ee) of the reaction? A3: The relationship between catalyst loading and enantioselectivity can be complex and non-linear.[4] While sufficient catalyst is needed to ensure the catalyzed reaction pathway dominates, excessively high concentrations can sometimes be detrimental.[1] In some systems, a lower catalyst loading has been shown to improve enantioselectivity by minimizing background reactions or catalyst aggregation.[5] It is crucial to experimentally determine the optimal loading for each specific catalytic system.[4]

Q4: What are the common signs of catalyst deactivation during the synthesis? A4: Catalyst deactivation is the loss of catalytic activity over time.[6] Key indicators include a noticeable decrease in the reaction rate, a drop in product yield, or a loss of enantioselectivity, especially when attempting to reuse the catalyst.[7] Physical changes to the catalyst, such as a change in color or texture, can also indicate deactivation.[6]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of chiral pyrrolidines, with a focus on problems related to catalyst loading.

Problem 1: Low or No Product Yield

  • Potential Cause: Inappropriate Catalyst Loading

    • Identification: The reaction fails to proceed or proceeds very slowly, as monitored by TLC or another analytical technique.

    • Suggested Solution: Systematically screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to identify an effective concentration. Insufficient catalyst may result in a reaction rate that is too slow for practical synthesis.[7]

  • Potential Cause: Catalyst Deactivation or Poisoning

    • Identification: The reaction starts but then stalls, or activity is lost when using a new batch of reagents. Elemental analysis of a spent catalyst may reveal poisons like sulfur.[7]

    • Suggested Solution: Ensure all substrates, solvents, and gases (e.g., hydrogen) are of high purity and free from potential catalyst poisons.[7] If coking (carbon deposition) is suspected, a regeneration procedure involving controlled oxidation may be possible for some heterogeneous catalysts.[7]

  • Potential Cause: Improper Catalyst Activation

    • Identification: Inconsistent results are observed between different reaction batches, or a new batch of catalyst shows poor performance compared to a known active batch.

    • Suggested Solution: Strictly adhere to the recommended activation protocol for your specific catalyst, such as pre-reduction for certain palladium catalysts.[7]

Problem 2: Poor Enantioselectivity (Low ee)

  • Potential Cause: Incorrect Catalyst Loading

    • Identification: The reaction yields the desired product but with a low enantiomeric excess.

    • Suggested Solution: Optimize the catalyst loading, as this can have a significant impact on enantioselectivity.[1] It is essential to recognize that an uncatalyzed background reaction can still occur, and the goal is to ensure the catalyzed rate is substantially higher.[4] In some cases, reducing the catalyst loading can paradoxically improve the ee.[5]

  • Potential Cause: Ineffective Chiral Ligand or Catalyst

    • Identification: Consistently low enantioselectivity is achieved across various reaction conditions with a specific catalyst.

    • Suggested Solution: Screen a library of different chiral ligands or catalysts. The electronic and steric properties of the ligand are critical and should be matched to the substrate.[1]

  • Potential Cause: Ligand Degradation

    • Identification: The enantiomeric excess decreases over the course of the reaction or with catalyst reuse.

    • Suggested Solution: Optimize the reaction conditions by using milder temperatures or pressures to minimize ligand decomposition. Alternatively, select a chiral ligand known for greater stability under the required conditions.[7]

Section 3: Data Presentation

The following table summarizes illustrative data from a study on a related transformation—the enantioselective reduction of a ketimine. It demonstrates the significant, non-linear effect that catalyst loading can have on enantiomeric excess (ee).

EntryCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee %)
120>9858
210>9870
35>9874
429275
517575
(Data adapted from a study on a related asymmetric imine reduction to highlight the principle of catalyst loading optimization.[4])

Section 4: Experimental Protocols

Protocol 1: General Methodology for Catalyst Loading Optimization

This protocol outlines a systematic approach to determining the optimal catalyst loading for the synthesis.

  • Setup: Arrange a series of parallel reaction vessels (e.g., vials or small flasks) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To each vessel, add the substrate and any achiral reagents dissolved in an anhydrous solvent. Ensure all reactants are of high purity.

  • Catalyst Addition: Prepare a stock solution of the chiral catalyst/ligand. Add varying amounts of the stock solution to each reaction vessel to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).

  • Reaction: Initiate the reactions simultaneously by adding the final reagent or adjusting the temperature. Stir all reactions under identical conditions (temperature, time, stirring speed).

  • Monitoring: Monitor the progress and conversion of each reaction at set time points using an appropriate analytical method (e.g., TLC, GC, or LC).

  • Work-up & Analysis: Once the reactions are complete, quench and work up each reaction identically. Purify the crude product if necessary.

  • Evaluation: Determine the yield and enantiomeric excess (using chiral HPLC or GC) for each catalyst loading to identify the optimal concentration.

Protocol 2: Representative Protocol for Stereoselective Pyrrolidine Synthesis

This protocol is a general example for a [3+2] cycloaddition to form a pyrrolidine ring, which would be a precursor to the target molecule. It should be adapted for specific substrates and catalysts.

  • Flask Preparation: To a dry 10 mL round-bottomed flask under an inert atmosphere, add the starting materials: the isatin (B1672199) or aldehyde derivative (1.0 mmol), the α-amino acid or amine derivative (1.0 mmol), and the dipolarophile/olefin (1.0 mmol).[1]

  • Solvent Addition: Add the chosen anhydrous solvent (5 mL).

  • Catalyst Introduction: Add the chiral catalyst at the desired loading (e.g., 4 mol%).[1]

  • Reaction Conditions: Stir the resulting mixture at the optimized temperature (e.g., room temperature, 0 °C, or heated).[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired pyrrolidine derivative.[1]

Section 5: Visual Guides

The following diagrams illustrate key workflows and concepts in catalyst optimization and troubleshooting.

G cluster_0 Catalyst Loading Optimization Workflow start Define Reaction & Select Catalyst System screen Initial Screening (e.g., 1, 5, 10 mol%) start->screen evaluate Evaluate Yield & Enantioselectivity (ee) screen->evaluate decision Is Outcome Optimal? evaluate->decision refine Refined Screening (Narrow the loading range, e.g., 2, 3, 4 mol%) decision->refine No finalize Finalize Optimal Loading & Conditions decision->finalize Yes refine->evaluate end Proceed with Optimized Protocol finalize->end

Caption: A typical workflow for optimizing catalyst loading in asymmetric synthesis.

G cluster_1 Troubleshooting Asymmetric Synthesis problem Problem Observed (Low Yield or Low ee) check_loading Is Catalyst Loading Optimized? problem->check_loading check_purity Are Reagents/Solvents Pure? check_loading->check_purity Yes sol_loading Solution: Screen Catalyst Loading check_loading->sol_loading No check_conditions Are Temp/Time/Solvent Optimal? check_purity->check_conditions Yes sol_purity Solution: Purify Reagents/Solvents check_purity->sol_purity No sol_conditions Solution: Screen Reaction Conditions check_conditions->sol_conditions No sol_catalyst Solution: Screen New Catalysts/Ligands check_conditions->sol_catalyst Yes

Caption: A decision tree for troubleshooting common issues in catalytic reactions.

G cluster_2 Mechanisms of Catalyst Deactivation catalyst Active Catalyst Site poisoning Poisoning Description: Strong binding of impurities (e.g., sulfur) to active sites. catalyst->poisoning Chemical coking Coking Description: Deposition of carbonaceous material on the catalyst surface. catalyst->coking Mechanical sintering Sintering Description: Thermal damage causing loss of active surface area. catalyst->sintering Thermal leaching Leaching Description: Dissolution of active metal components into the reaction medium. catalyst->leaching Mechanical/Chemical

Caption: Common mechanisms leading to the deactivation of heterogeneous catalysts.[7]

References

Refinement of experimental protocols involving (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, synthesis, and analysis of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 22795-99-9) is a chiral heterocyclic compound belonging to the class of substituted pyrrolidines.[1][2] It is primarily used as a versatile chiral building block in the pharmaceutical industry for the synthesis of various drugs, including neuroactive agents, receptor ligands, and enzyme inhibitors where the specific (S)-configuration is crucial for biological activity.[1][3] It also serves as a proline-based organocatalyst in powerful asymmetric transformations such as Aldol, Mannich, and Michael reactions.[]

Q2: What are the recommended storage and handling procedures for this compound?

Due to its properties, specific storage and handling procedures are critical.

  • Storage: The compound should be stored in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen).[2][5] It is hygroscopic, meaning it absorbs moisture from the air, so it must be kept in a tightly sealed container in a dry, well-ventilated place.[1]

  • Handling: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][6] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Keep the compound away from heat, sparks, and open flames, as it is a flammable liquid.[6][7] It is incompatible with strong oxidizing agents and strong acids.[5][7]

Q3: What are the main safety hazards associated with this compound?

This chemical is considered hazardous. It is a flammable liquid and vapor.[6] Direct contact can cause severe skin burns and serious eye damage.[6] It is harmful if swallowed or if it comes into contact with the skin.[6] Inhalation may cause respiratory irritation.[6] Based on its structure, prolonged exposure could potentially lead to central nervous system disturbances in poorly ventilated environments.[1]

Q4: How soluble is this compound in common laboratory solvents?

It is miscible with common organic solvents like methanol (B129727), ethanol, and dichloromethane.[1][5] It is described as being moderately or slightly soluble in water due to its polar amine groups.[1][]

Troubleshooting Guides

This section addresses specific issues users might encounter during synthesis, purification, and analysis.

Synthesis & Purification

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields are a common issue in pyrrolidine (B122466) synthesis.[8] Consider the following factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed. You may need to increase the reaction time or use a slight excess of a key reagent.[9]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting and optimizing reaction conditions is key. Maintaining a low temperature (e.g., 0 °C) can often minimize the formation of byproducts.[8][9]

  • Work-up Issues: The product can be lost during the extraction phase, especially if it has some water solubility.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To improve the efficiency of the extraction from the aqueous layer, consider "salting out" by adding brine.[9]

Q6: I am having difficulty controlling the stereochemistry during my synthesis. How can I improve it?

Achieving high stereoselectivity is a critical challenge in the synthesis of chiral pyrrolidines.[8] Key strategies include:

  • Chiral Catalysts: The use of chiral metal complexes can effectively guide the stereochemical outcome of the reaction.[8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the reaction to form the desired stereoisomer.[8]

  • Reaction Conditions: Parameters such as temperature, solvent, and the specific reagents used can have a significant impact on stereoselectivity. Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, enhancing selectivity.[8]

Q7: My purified compound shows significant streaking on a silica (B1680970) gel TLC plate. What causes this and how can I fix it?

The basic amine groups in this compound can interact strongly with the acidic silica gel, causing streaking.

  • Solution: To prevent this during column chromatography or on a TLC plate, add a small amount of a basic modifier to the eluent system. A common choice is to add a small percentage of triethylamine (B128534) (e.g., 0.5-1%) or ammonium (B1175870) hydroxide (B78521) to the solvent mixture (e.g., dichloromethane/methanol).[9] This neutralizes the acidic sites on the silica, leading to better-defined spots and improved separation.

Analysis

Q8: I need to determine the enantiomeric purity of my sample. What is the recommended analytical method?

Directly separating enantiomers can be challenging. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is a highly effective method.[10][11]

  • Recommended Approach: A robust method involves pre-column derivatization of the amine with a suitable reagent, such as 4-nitrobenzoic acid, to form diastereomers.[10][11] These diastereomers can then be separated and quantified using HPLC on a standard chiral column.[10] Chiral Gas Chromatography (GC) is also an option, but it typically requires derivatization to enhance separation and detection.[12][13]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 22795-99-9[1][2]
Molecular Formula C7H16N2[1][2]
Molecular Weight 128.22 g/mol [2][]
Appearance Clear colorless to faintly yellow liquid[1][]
pKa 10.04 ± 0.40 (Predicted)[1]
Boiling Point 150-151 °C[]
Storage 2-8°C, Refrigerator, Under Inert Atmosphere[2][5]

Table 2: Analytical and Purity Specifications

ParameterTypical ValueAnalytical MethodSource(s)
Enantiomeric Excess (ee) ≥97.5%Gas Chromatography (GC)[13]
Assay Purity >98.0%Gas Chromatography (GC)
Optical Purity ≥98.5%Not Specified[14]

Experimental Protocols & Workflows

Protocol 1: General Synthesis of a Chiral 2-(Aminomethyl)pyrrolidine Derivative

This protocol describes a common multi-step pathway for synthesizing a related and structurally similar compound, (S)-1-Boc-2-(aminomethyl)pyrrolidine, which illustrates the key chemical transformations and considerations applicable to this class of molecules.[9]

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

  • Dissolve N-Boc-L-proline in an appropriate anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent (e.g., borane-THF complex).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).[9]

Step 2: Mesylation of N-Boc-L-prolinol

  • Dissolve the N-Boc-L-prolinol from Step 1 in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a base such as triethylamine.

  • Slowly add methanesulfonyl chloride (MsCl) and stir at 0 °C until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up to remove salts, dry the organic layer, and concentrate to yield the crude mesylate.[9]

Step 3: Conversion to Azide (B81097)

  • Dissolve the crude mesylate from Step 2 in a polar aprotic solvent like DMF.

  • Add sodium azide (NaN₃).

  • Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).[9]

Step 4: Reduction of Azide to Primary Amine

  • Dissolve the crude azide from Step 3 in a solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete.

  • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.[9]

  • Purify by column chromatography on silica gel.

cluster_workflow General Synthesis Workflow A N-Boc-L-proline B N-Boc-L-prolinol A->B Reduction C Mesylated Intermediate B->C Mesylation D Azide Intermediate C->D Azide Substitution E Final Amine Product D->E Hydrogenation F Purified Product E->F Chromatography

Caption: General workflow for a multi-step synthesis of a chiral aminomethylpyrrolidine.

Protocol 2: Determination of Enantiomeric Purity via HPLC

This protocol outlines a general method for determining enantiomeric purity based on pre-column derivatization.[10][11]

  • Derivatization: React a known quantity of the this compound sample with a chiral derivatizing agent (e.g., 4-nitrobenzoic acid in the presence of a coupling agent) to form diastereomeric amides.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column.

    • Mobile Phase: An optimized mixture of solvents (e.g., hexane/isopropanol).

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic derivatizing group.[11]

  • Quantification: The two diastereomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two isomers.

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield Start Low Yield Observed CheckTLC Monitor reaction by TLC. Is starting material (SM) present? Start->CheckTLC YesSM Yes, SM is present CheckTLC->YesSM NoSM No, SM is consumed CheckTLC->NoSM ActionTime Increase reaction time or add more reagent. Re-check via TLC. YesSM->ActionTime CheckWorkup Investigate work-up procedure. Is product water-soluble? NoSM->CheckWorkup ActionExtract Perform multiple extractions. 'Salt out' aqueous layer with brine. CheckWorkup->ActionExtract Yes CheckConditions Investigate side reactions. Were conditions optimal? CheckWorkup->CheckConditions No ActionOptimize Optimize conditions. (e.g., lower temperature, change solvent). CheckConditions->ActionOptimize

Caption: A logical workflow for troubleshooting low reaction yields.

cluster_analysis Analytical Workflow for Purity Assessment Sample Crude or Purified Sample Identity Confirm Structure (NMR, MS) Sample->Identity ChemPurity Assess Chemical Purity (GC, HPLC) Sample->ChemPurity EnanPurity Determine Enantiomeric Purity (Chiral HPLC or Chiral GC) Identity->EnanPurity ChemPurity->EnanPurity Derivatize Derivatization (Optional, for improved separation) EnanPurity->Derivatize if needed FinalReport Final Report: Structure, Purity, % ee EnanPurity->FinalReport Derivatize->EnanPurity

Caption: A standard workflow for the complete analytical characterization of the compound.

References

Validation & Comparative

A Comparative Guide to Chiral Pyrrolidine Catalysts: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, chiral pyrrolidine (B122466) scaffolds have established themselves as a cornerstone for the stereoselective synthesis of complex molecules. Their remarkable efficiency in a multitude of carbon-carbon bond-forming reactions has propelled them to the forefront of modern synthetic organic chemistry. This guide provides a comparative analysis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine against two of the most influential classes of chiral pyrrolidine catalysts: (S)-Proline and the Hayashi-Jørgensen-type catalysts, represented here by (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether.

While this compound is commercially available and primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of levosulpiride, its application as an organocatalyst is not extensively documented in peer-reviewed literature.[1][2] This guide, therefore, offers a comparison based on structural analysis and mechanistic principles, alongside robust experimental data for the well-established catalysts to provide a valuable benchmark.

Structural Comparison of Chiral Pyrrolidine Catalysts

The efficacy of a chiral pyrrolidine catalyst is intrinsically linked to its structure. The nature and substitution on the pyrrolidine ring dictate the steric environment and the mode of substrate activation.

  • (S)-Proline : As the parent compound in this class, (S)-Proline is a bifunctional catalyst.[3] Its secondary amine moiety allows for the formation of nucleophilic enamines or electrophilic iminium ions, while the carboxylic acid group can act as a Brønsted acid, participating in hydrogen bonding to orient the substrate and stabilize transition states.[3]

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst) : This catalyst is characterized by a bulky diphenyl(trimethylsilyloxy)methyl group at the C-2 position.[4] This sterically demanding substituent effectively shields one face of the enamine intermediate, directing the electrophile to the opposite face with high stereoselectivity.[4]

  • This compound : This compound is a chiral diamine, featuring a primary aminomethyl group at the C-2 position and an ethyl group on the ring nitrogen. The presence of two basic nitrogen atoms suggests the potential for bifunctional catalysis, where one amine group could form an enamine with a carbonyl compound, and the other could interact with the electrophile.[5][6][7]

Catalyst_Structures cluster_proline (S)-Proline cluster_hayashi (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether cluster_target This compound proline hayashi target

Figure 1. Structures of the compared chiral pyrrolidine catalysts.

Catalytic Mechanisms in the Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction is a classic carbon-carbon bond-forming reaction and serves as an excellent platform for comparing the mechanisms of these catalysts.

Established Mechanism for (S)-Proline:

The catalytic cycle of (S)-Proline in the aldol reaction between a ketone and an aldehyde proceeds through the formation of a key enamine intermediate. The carboxylic acid group of a second proline molecule is believed to be involved in the proton transfer and in stabilizing the transition state via hydrogen bonding, leading to high enantioselectivity.

Proline_Mechanism Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + (S)-Proline - H₂O Proline (S)-Proline Proline->Enamine TS Zimmerman-Traxler-like Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Aldehyde->TS Adduct Aldol Adduct TS->Adduct C-C bond formation Adduct->Ketone Hydrolysis + (S)-Proline Hydrolysis Hydrolysis Hayashi_Mechanism Ketone Ketone Enamine Sterically Shielded Chiral Enamine Ketone->Enamine + Catalyst - H₂O Catalyst Hayashi-Jørgensen Catalyst Catalyst->Enamine TS Stereocontrolled Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Aldehyde->TS Adduct Aldol Adduct TS->Adduct C-C bond formation Adduct->Ketone Hydrolysis + Catalyst Hydrolysis Hydrolysis Diamine_Mechanism Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Catalyst - H₂O Catalyst (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine Catalyst->Enamine TS Bifunctional Activation Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Aldehyde->TS H-bonding with tertiary amine Adduct Aldol Adduct TS->Adduct C-C bond formation Adduct->Ketone Hydrolysis + Catalyst Hydrolysis Hydrolysis

References

Comparative Analysis: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine and Proline Derivatives in Catalysis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine and the broader class of proline derivatives. Both share a core pyrrolidine (B122466) scaffold, making them valuable chiral building blocks in asymmetric synthesis and key motifs in medicinal chemistry. However, their distinct functionalities lead to different applications and performance characteristics. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate molecule for their specific needs.

This compound is a chiral diamine used as a pharmaceutical intermediate and a ligand in catalysis.[1][2] Proline, a proteinogenic amino acid, and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations with high stereoselectivity.[3][4] Proline analogues are also versatile building blocks in drug design, with over 15 FDA-approved drugs containing this moiety.[5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and the parent compound of its comparative class, L-proline. Proline derivatives will have varied properties depending on their specific substitutions.

PropertyThis compoundL-Proline
Molecular Formula C₇H₁₆N₂C₅H₉NO₂
Molecular Weight 128.22 g/mol 115.13 g/mol
Appearance Clear colorless to faintly yellow liquid[2][7]White crystalline solid
Boiling Point 50-52 °C228 °C (decomposes)
Density 0.919 g/mL at 25 °C1.35 g/cm³
Solubility Soluble in chloroform, methanol; slightly soluble in water.[2][7]Soluble in water, ethanol; insoluble in ether, butanol.
Optical Activity [α]/D −109.0 to −95.0°, c = 1 in methanol[α]/D -84.5 to -86.0°, c = 4 in water
pKa Not readily availablepKₐ₁ = 1.95 (carboxyl), pKₐ₂ = 10.46 (amino)

Synthesis Overview

The synthetic routes to these compounds are distinct, reflecting their different starting materials and functional groups.

This compound is typically synthesized from chiral precursors. Common methods include the reductive amination of (S)-2-formylpyrrolidine with ethylamine (B1201723) or the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[7][8][9]

Proline Derivatives can be synthesized through various strategies.[10] These include the direct functionalization of the proline ring, inter- or intramolecular cyclization reactions to form the pyrrolidine ring, or the chemical modification of readily available derivatives like L-4-hydroxyproline.[10][11]

SynthesisWorkflows cluster_A Synthesis of this compound cluster_B General Synthesis of Proline Derivatives A1 (S)-2-Formylpyrrolidine A2 Reductive Amination (Ethylamine, Reducing Agent) A1->A2 A3 (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine A2->A3 B1 L-Proline or L-4-Hydroxyproline B2 Ring Functionalization (e.g., Oxidation, Substitution) B1->B2 B3 Functionalized Proline Derivative B2->B3 EnamineCatalysis Ketone Ketone (Donor) Enamine Enamine Intermediate Ketone->Enamine + Proline, -H₂O Proline Proline Catalyst Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Product Aldol Adduct Iminium->Product + H₂O (Hydrolysis) Product->Proline Releases Hydrolysis Hydrolysis LogicalRelationship Start Shared Pyrrolidine Scaffold SAMP (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine Start->SAMP Proline Proline & Derivatives Start->Proline App1 Pharmaceutical Intermediate (e.g., Levosulpiride) SAMP->App1 App2 Chiral Ligand / Catalyst Building Block SAMP->App2 App3 Direct Asymmetric Organocatalyst Proline->App3 App4 Drug Design Scaffold (e.g., ACE Inhibitors) Proline->App4

References

A Comparative Analysis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine and Alternative Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of asymmetric organocatalysis, the pyrrolidine (B122466) scaffold is a well-established and powerful structural motif for inducing stereoselectivity in a variety of chemical transformations. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine, belongs to this important class of catalysts. This guide provides a comparative overview of its potential catalytic activity in benchmark asymmetric reactions, placed in context with widely-used alternative organocatalysts such as L-proline and Hayashi-Jørgensen catalysts.

While direct, peer-reviewed quantitative data for the catalytic performance of this compound is not extensively available in the public domain, its structural similarity to other effective chiral diamine and proline-based catalysts allows for an informed projection of its capabilities. This guide presents experimental data for established alternatives to serve as a benchmark for researchers validating the catalytic efficacy of this compound.

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. The data below compares the performance of L-proline and a Hayashi-Jørgensen catalyst in the reaction between p-nitrobenzaldehyde and acetone (B3395972).

CatalystReactionSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound p-nitrobenzaldehyde + acetoneDMSORT-Data not availableData not available
L-prolinep-nitrobenzaldehyde + acetoneDMSORT246876
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (Hayashi-Jørgensen Catalyst)p-nitrobenzaldehyde + acetoneAcetone-25486693[1]
Performance in Asymmetric Michael Additions

The asymmetric Michael addition of ketones to nitroolefins is a key reaction for the enantioselective synthesis of γ-nitro ketones, which are versatile synthetic intermediates. The following table presents data for the reaction between cyclohexanone (B45756) and trans-β-nitrostyrene catalyzed by L-proline and a pyrrolidine-based bifunctional catalyst.

CatalystReactionSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compound Cyclohexanone + trans-β-nitrostyreneTolueneRT-Data not availableData not availableData not available
L-prolineCyclohexanone + trans-β-nitrostyreneTolueneRT969593:7 (anti/syn)75 (anti)
Pyrrolidine-based Benzoylthiourea (B1224501)Cyclohexanone + trans-β-nitrostyreneWaterRT1295>99:1 (anti/syn)99 (anti)[2]

Experimental Protocols

The following are representative protocols for asymmetric aldol and Michael reactions catalyzed by pyrrolidine-based organocatalysts. These can be adapted for the validation of this compound.

General Protocol for Asymmetric Aldol Reaction

This protocol describes a typical procedure for the aldol reaction between an aldehyde and a ketone.

Materials:

  • This compound or alternative catalyst (e.g., L-proline)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Anhydrous solvent (e.g., DMSO)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol) at the desired temperature (e.g., room temperature or -10 to 25 °C).[3]

  • Stir the solution for the required duration (e.g., 24-72 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 mL).[3]

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for Asymmetric Michael Addition

This protocol outlines a general procedure for the Michael addition of a ketone to a nitroolefin.

Materials:

  • This compound or alternative catalyst

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral catalyst (e.g., 10 mol%).

  • Add the ketone (2.0 equivalents).

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle for organocatalyzed asymmetric reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants & Catalyst Weighing dissolution Dissolution in Anhydrous Solvent reactants->dissolution addition Substrate Addition & Mixing dissolution->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Reaction Quenching monitoring->quench extraction Extraction & Drying quench->extraction purification Column Chromatography extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization stereo_analysis Stereochemical Analysis (Chiral HPLC) characterization->stereo_analysis

Caption: General experimental workflow for an organocatalyzed asymmetric reaction.

catalytic_cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst (regenerated)

Caption: Simplified enamine catalytic cycle for an asymmetric aldol reaction.

References

A Comparative Benchmark of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrrolidine-Based Organocatalysts

In the landscape of asymmetric organocatalysis, the pyrrolidine (B122466) scaffold stands as a cornerstone, lauded for its efficacy in forging chiral molecules with high stereoselectivity.[1] This guide provides a comprehensive performance benchmark of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine against other prominent organocatalysts in two key asymmetric transformations: the Aldol (B89426) reaction and the Michael addition. While direct, extensive experimental data for this compound as a standalone catalyst is emerging, its structural similarity to the widely studied proline and its derivatives allows for insightful performance comparisons. This document aims to equip researchers with the necessary data to make informed decisions in catalyst selection for the synthesis of complex chiral molecules.

Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of polyketides and other natural products. The reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) is a standard benchmark for evaluating catalyst performance.

Table 1: Performance of Various Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Temperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline 30DMSO4RT9795:596
(S)-Prolinol 10Water24RT8580:2075
Prolinamide A 20neat48RT9998:299
Thiourea (B124793) Catalyst B 10Toluene24RT9595:598

Data is compiled from various sources and direct comparison should be made with caution as reaction conditions were not identical.

This compound , as a proline derivative, is anticipated to operate via a similar enamine-based catalytic cycle. The presence of the N-ethyl group may enhance its solubility in organic solvents compared to proline and could influence the steric environment of the transition state, potentially affecting both diastereoselectivity and enantioselectivity.

Performance in the Asymmetric Michael Addition

The asymmetric Michael addition of ketones to nitroolefins is a vital reaction for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.[1] The reaction between cyclohexanone and β-nitrostyrene serves as a benchmark for assessing the effectiveness of organocatalysts in this transformation.

Table 2: Performance of Various Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Temperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline 10CH3CN96RT7590:1020
(S)-Diphenylprolinol silyl (B83357) ether 5Toluene2RT9893:799
Thiourea Catalyst C 10Toluene24259598:296
(R,R)-DPEN-Thiourea 1Water5RT>9990:1099

Data is compiled from various sources and direct comparison should be made with caution as reaction conditions were not identical.

Derivatives of this compound, particularly those incorporating a thiourea moiety, have demonstrated exceptional performance in Michael additions.[1] This suggests that while the parent amine may show catalytic activity, its functionalization into a bifunctional catalyst can significantly enhance its stereodirecting capabilities.

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction

To a solution of the organocatalyst (10-30 mol%) in the specified solvent (e.g., DMSO), is added the aldehyde (1.0 mmol) and the ketone (5.0 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for the Asymmetric Michael Addition

In a reaction vessel, the organocatalyst (1-10 mol%) is dissolved in the chosen solvent (e.g., toluene) under an inert atmosphere. The nitroolefin (1.0 mmol) is then added, followed by the ketone (10.0 mmol). The mixture is stirred vigorously at the specified temperature for the given time, with the reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizing the Catalytic Pathways

To better understand the mechanisms through which these pyrrolidine-based catalysts operate, the following diagrams illustrate the key catalytic cycles and workflows.

Aldol_Catalytic_Cycle Catalyst Catalyst ((S)-pyrrolidine derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O Water->Product

Asymmetric Aldol Reaction Catalytic Cycle

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Dissolve Organocatalyst Nitroolefin Add Nitroolefin Catalyst->Nitroolefin Ketone Add Ketone Nitroolefin->Ketone Stir Stir at specified Temperature & Time Ketone->Stir Evaporation Solvent Evaporation Stir->Evaporation Chromatography Column Chromatography Evaporation->Chromatography NMR ¹H NMR (dr) Chromatography->NMR HPLC Chiral HPLC (ee) Chromatography->HPLC

Experimental Workflow for Michael Addition

Catalyst_Structures cluster_target Target Catalyst cluster_alternatives Alternative Catalysts Target This compound Proline L-Proline Target->Proline Structural Relationship ProlineDeriv Proline Derivatives (e.g., Prolinol ethers) Target->ProlineDeriv Thiourea Bifunctional Thioureas Target->Thiourea Precursor for Bifunctional Catalysts

Structural Relationships of Catalysts

References

Efficacy of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine , a chiral proline-based organocatalyst, has garnered attention in the field of asymmetric synthesis for its role in facilitating key carbon-carbon bond-forming reactions. This guide provides a comparative analysis of its efficacy in various reactions, offering insights for researchers, scientists, and drug development professionals. While direct, quantitative comparisons for the unmodified compound are limited in published literature, this guide leverages data from closely related derivatives and established principles of organocatalysis to offer a comprehensive overview.

Performance in Asymmetric Reactions

This compound is primarily utilized as a catalyst in asymmetric Aldol (B89426), Michael, and Mannich reactions. Its catalytic activity stems from the pyrrolidine (B122466) motif, which enables the formation of chiral enamine or iminium ion intermediates, thereby directing the stereochemical outcome of the reaction.

Asymmetric Michael Addition

In the realm of asymmetric Michael additions, bifunctional organocatalysts derived from the N-Boc protected form of this compound have demonstrated high efficiency. These catalysts typically incorporate a hydrogen-bond donating moiety, such as a thiourea (B124793) group, which works in concert with the pyrrolidine's secondary amine to activate both the electrophile and the nucleophile.

A comparative study highlights the performance of a bifunctional thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine against a commercially available alternative in the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene.

CatalystMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Catalyst Derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine Cyclohexanonetrans-β-nitrostyreneToluene259598:296
Commercial Thiourea Catalyst Cyclohexanonetrans-β-nitrostyreneToluene209995:598

Table 1: Performance comparison in the asymmetric Michael addition. Data for the derived catalyst is from a study on bifunctional thiourea organocatalysts.[1]

The data indicates that catalysts derived from this compound are highly competitive, affording excellent yields, diastereoselectivities, and enantioselectivities.[1]

Asymmetric Aldol and Mannich Reactions

Experimental Protocols

The following are detailed, representative protocols for key asymmetric reactions. It is important to note that these are generalized procedures and may require optimization for specific substrates.

Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • This compound (or its derivative) (10 mol%)

  • Aldehyde (1.5 mmol)

  • Nitroolefin (1.0 mmol)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the organocatalyst.

  • Add the anhydrous solvent, followed by the nitroolefin.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Asymmetric Aldol Reaction of a Ketone with an Aldehyde

Materials:

  • This compound (20 mol%)

  • Ketone (e.g., cyclohexanone, 2.0 mmol)

  • Aldehyde (1.0 mmol)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • In a reaction vial, dissolve the organocatalyst in the chosen solvent.

  • Add the ketone to the solution.

  • Add the aldehyde to the mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product via flash column chromatography.

  • Analyze the stereoselectivity by chiral HPLC or NMR.

Asymmetric Mannich Reaction of an Aldehyde, an Amine, and a Ketone

Materials:

  • This compound (20 mol%)

  • Aldehyde (1.0 mmol)

  • Amine (e.g., p-anisidine, 1.1 mmol)

  • Ketone (2.0 mmol)

  • Solvent (e.g., Dioxane, NMP)

Procedure:

  • To a solution of the aldehyde and amine in the solvent, stir at room temperature for 30-60 minutes to pre-form the imine.

  • Add the ketone and the organocatalyst.

  • Stir the reaction mixture at the desired temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric and enantiomeric excess of the product.

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and a general experimental workflow.

Asymmetric_Michael_Addition_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium_Adduct Iminium_Adduct Enamine->Iminium_Adduct + Nitroolefin Product_Release Product Release Iminium_Adduct->Product_Release + H2O Product_Release->Catalyst

Caption: Proposed catalytic cycle for an asymmetric Michael addition.

Asymmetric_Aldol_Reaction_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Aldol_Adduct Aldol_Adduct Enamine->Aldol_Adduct + Aldehyde Product_Release Product Release Aldol_Adduct->Product_Release + H2O Product_Release->Catalyst

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Catalyst, Reactants, Solvent) Start->Reaction_Setup Reaction Stirring & Monitoring (TLC) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for asymmetric organocatalysis.

References

A Comparative Guide to the Efficacy of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Chiral Building Block

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving desired stereochemical outcomes. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a C2-symmetric chiral diamine, has emerged as a valuable building block in the synthesis of more complex chiral ligands and organocatalysts. This guide provides a comprehensive cross-validation of its experimental performance against common alternatives, supported by quantitative data and detailed experimental protocols.

Performance in Asymmetric Catalysis: A Comparative Overview

This compound is frequently utilized as a precursor for more elaborate catalysts, particularly bifunctional organocatalysts that incorporate both a Lewis basic site (the pyrrolidine (B122466) nitrogen) and a hydrogen-bond-donating group. These catalysts have demonstrated high efficacy in various asymmetric transformations, most notably the Michael addition.

To provide a clear benchmark, this guide focuses on the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene, a widely studied carbon-carbon bond-forming reaction. The performance of catalysts derived from the pyrrolidine scaffold is compared with that of catalysts based on other common chiral backbones, such as 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN).

Table 1: Performance of this compound Derivatives and Alternatives in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Catalyst/Ligand PrecursorCatalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % for syn)
(S)-1-Boc-2-(aminomethyl)pyrrolidine Derivative Bifunctional Thiourea-Amine10Toluene (B28343)249598:296
L-Proline Derivative Bifunctional Secondary Amine10Water129799:199
(1R,2R)-1,2-Diaminocyclohexane (DACH) Derivative Bifunctional Thiourea (B124793)10Water59590:1099
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) Derivative Bifunctional Thiourea10Toluene249893:799

Note: The data presented is a compilation from various sources and may have been obtained under slightly different experimental conditions. It serves as a representative comparison of catalyst efficacy.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst

This protocol describes the synthesis of a bifunctional thiourea-amine organocatalyst from a protected form of (S)-2-aminomethylpyrrolidine, which is a common derivatization strategy.

Materials:

  • (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere, add TEA (1.1 eq).

  • Cool the mixture to 0 °C and add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting Boc-protected thiourea catalyst can be used directly or deprotected by treatment with TFA in DCM.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is a general procedure for the organocatalyzed asymmetric Michael addition.

Materials:

  • Chiral organocatalyst (e.g., the synthesized thiourea catalyst, 10 mol%)

  • Cyclohexanone (10 eq)

  • trans-β-Nitrostyrene (1.0 eq)

  • Toluene, anhydrous

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral organocatalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add cyclohexanone (2.0 mmol, 10 eq).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes).

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Catalytic_Cycle cluster_0 Enamine Formation cluster_1 Michael Addition Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, - H2O Catalyst Chiral Amine Catalyst Enamine->Catalyst + H2O Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Iminium->Product + H2O

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation/ Selection start->catalyst_prep reaction_setup Reaction Setup: - Substrates - Solvent - Catalyst catalyst_prep->reaction_setup reaction Stirring at Controlled Temperature reaction_setup->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring monitoring->reaction Continue workup Reaction Workup & Purification (Chromatography) monitoring->workup Complete analysis Product Analysis: - Yield - Diastereomeric Ratio (NMR) - Enantiomeric Excess (Chiral HPLC) workup->analysis end End analysis->end

Caption: General experimental workflow for asymmetric catalysis.

A Comparative Guide to the Reproducibility of Synthesis with (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and reproducibility of asymmetric syntheses. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine, is a versatile building block and ligand precursor with significant applications in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide provides an objective comparison of its performance with alternative chiral reagents in key asymmetric transformations, supported by available experimental data.

While direct, peer-reviewed studies focusing specifically on the reproducibility of syntheses using this compound are limited, a comparative analysis can be constructed by examining its performance in the context of other well-established chiral pyrrolidine-based catalysts and ligands. This guide will delve into its role in asymmetric synthesis, presenting data from relevant studies to allow for an informed selection process.

Performance in Asymmetric Synthesis: A Comparative Overview

This compound's utility in asymmetric synthesis primarily stems from its function as a chiral ligand for metal-catalyzed reactions and as a precursor for organocatalysts.[1][2] Its vicinal diamine structure allows for the formation of stable chelate complexes with metals, creating a well-defined chiral environment for stereoselective transformations.

To provide a clear comparison, the following sections will present the performance of catalysts derived from or similar to this compound alongside common alternatives in key asymmetric reactions.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral diamines and their derivatives have been successfully employed as organocatalysts in this transformation. The performance of a bifunctional thiourea (B124793) catalyst derived from a related N-Boc protected aminomethylpyrrolidine is compared with L-proline and a prolineamide derivative in the Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester20Brine-249797:394
L-proline20DMSO-12---
Prolineamide derivative20H₂O/EAp-nitrobenzoic acid10-14 days4187:1353
Table 1: Comparison of organocatalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.[3]

The data indicates that pyrrolidine-based carbamate (B1207046) catalysts can achieve high yields and excellent stereoselectivity.[3]

Asymmetric Aldol (B89426) Reaction
CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
L-Prolinamide 3h BenzaldehydeAcetoneNeat-2516895-93
L-Prolinamide 3h IsovaleraldehydeAcetoneNeat-2516899->99
L-Proline4-NitrobenzaldehydeAcetoneNeatRT16868-76
Table 2: Performance of L-prolinamide catalysts in the asymmetric aldol reaction.[4]

The data shows that modified proline derivatives can offer superior enantioselectivity compared to L-proline itself.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key asymmetric reactions.

General Procedure for Asymmetric Michael Addition

A mixture of the Michael donor (e.g., cyclohexanone, 1 mmol), the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol), and the chiral organocatalyst (0.1 mmol, 20 mol%) in the specified solvent (2 mL) is stirred at the indicated temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in the ketone (1.0 mL) at the specified temperature, the organocatalyst (0.05 mmol, 10 mol%) is added. The reaction mixture is stirred until the aldehyde is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to give the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Experimental Workflows and Catalytic Cycles

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants Mixing Mixing Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Stirring Stirring at Temp. Mixing->Stirring Monitoring Monitoring Stirring->Monitoring Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Yield_Determination Yield_Determination Purification->Yield_Determination ee_Determination ee_Determination Purification->ee_Determination Enamine_Catalysis Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Chiral Amine Chiral_Amine (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine Derivative Chiral_Amine->Iminium_Ion Enamine Enamine Iminium_Ion->Enamine - H+ Adduct Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Electrophile->Adduct Product_Release Hydrolysis Adduct->Product_Release Product_Release->Chiral_Amine Regenerated Catalyst

References

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Comparative Guide to its Novel Applications in Asymmetric Synthesis and Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral pyrrolidine (B122466) derivative, has emerged as a valuable building block in modern organic synthesis and pharmaceutical development. Its unique structural features make it a versatile precursor for chiral ligands and organocatalysts, as well as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides an objective comparison of its performance against established alternatives in two of its most significant applications: asymmetric organocatalysis and the synthesis of the antipsychotic drug Levosulpiride.

Section 1: Performance in Asymmetric Organocatalysis

The pyrrolidine scaffold is a well-established motif in organocatalysis, with (S)-proline and its derivatives being extensively studied. This compound serves as a precursor for bifunctional organocatalysts, which can enhance reactivity and stereoselectivity in various asymmetric transformations. One of the benchmark reactions to evaluate the efficacy of such catalysts is the asymmetric Michael addition.

Comparative Performance in the Asymmetric Michael Addition

The asymmetric Michael addition of ketones or aldehydes to nitroolefins is a fundamental carbon-carbon bond-forming reaction. The performance of a bifunctional thiourea (B124793) catalyst derived from this compound (or its N-Boc protected form) has been compared with other prominent organocatalysts, such as those derived from (S)-proline and cinchona alkaloids.

Catalyst SystemMichael DonorMichael AcceptorSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Pyrrolidine-derived Thiourea Cyclohexanonetrans-β-nitrostyreneToluene259598:296
(S)-Proline Cyclohexanonetrans-β-nitrostyreneDMSORoom Temp.High-~70-95
Cinchona Alkaloid-derived Thiourea Acetylacetonetrans-β-nitrostyreneToluene-2098-96

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.

Catalysts derived from this compound demonstrate excellent performance, affording high yields and enantioselectivities, comparable to well-established cinchona alkaloid-based catalysts. While (S)-proline is a foundational organocatalyst, its derivatives, such as the one derived from the title compound, often exhibit superior stereocontrol due to the potential for bifunctional activation.

Experimental Protocol: Asymmetric Michael Addition using a (S)-Pyrrolidine-derived Thiourea Catalyst

Materials:

  • This compound-derived thiourea catalyst (10 mol%)

  • Cyclohexanone (2.0 mmol)

  • trans-β-nitrostyrene (1.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-pyrrolidine-derived thiourea catalyst.

  • Add anhydrous toluene, followed by cyclohexanone.

  • Stir the mixture at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Section 2: Synthesis of Levosulpiride - A Comparative Analysis of Synthetic Strategies

Levosulpiride, the pharmacologically active (S)-enantiomer of sulpiride (B1682569), is a selective dopamine (B1211576) D2 receptor antagonist used as an antipsychotic and prokinetic agent.[1] this compound is a crucial chiral intermediate for its synthesis.[2][3] The novelty of using this enantiomerically pure starting material lies in providing a more direct and potentially more efficient route to Levosulpiride compared to the traditional method involving the synthesis of racemic sulpiride followed by chiral resolution.

Strategy 1: Direct Synthesis from this compound

This approach involves the direct condensation of the chiral amine with a substituted benzoic acid derivative.

Workflow for Direct Synthesis of Levosulpiride

A (S)-(-)-2-Aminomethyl- 1-ethylpyrrolidine C Condensation A->C B Methyl 2-methoxy- 5-sulfamoylbenzoate B->C D Levosulpiride C->D

Caption: Direct synthesis of Levosulpiride.

Strategy 2: Synthesis of Racemic Sulpiride and Subsequent Chiral Resolution

The traditional approach involves synthesizing the racemic drug and then separating the enantiomers.

Workflow for Racemic Synthesis and Resolution

A Racemic 2-Aminomethyl- 1-ethylpyrrolidine C Condensation A->C B Methyl 2-methoxy- 5-sulfamoylbenzoate B->C D Racemic Sulpiride C->D E Chiral Resolution D->E F Levosulpiride E->F

Caption: Racemic synthesis followed by resolution.

Performance Comparison of Synthetic Strategies
ParameterStrategy 1: Direct SynthesisStrategy 2: Racemic Synthesis & Resolution
Starting Material This compoundRacemic 2-Aminomethyl-1-ethylpyrrolidine
Key Steps Direct condensationCondensation followed by chiral resolution
Overall Yield Potentially higher (avoids 50% theoretical loss from resolution)Lower (maximum theoretical yield of 50% for the desired enantiomer)
Process Complexity Simpler, fewer stepsMore complex, requires a dedicated resolution step
Cost-Effectiveness Dependent on the cost of the chiral starting materialMay be more cost-effective if the resolving agent and process are inexpensive and the undesired enantiomer can be racemized and recycled.

A notable alternative within the resolution strategy is the enzymatic resolution of racemic 2-aminomethyl-1-ethylpyrrolidine using lipases. This method can provide the desired (S)-enantiomer with high enantiomeric excess, offering a greener and potentially more efficient alternative to classical chemical resolution.

Experimental Protocol: Synthesis of Levosulpiride from this compound

Materials:

  • This compound (143 g)

  • Methyl 2-methoxy-5-sulfamoylbenzoate (260 g)

  • n-Butanol (1040 ml)

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonia

  • Water

Procedure:

  • A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in n-butanol is refluxed for 20 hours.[4]

  • The mixture is then cooled to room temperature and extracted with a solution of concentrated hydrochloric acid in water.[4]

  • The aqueous phase is then made alkaline with concentrated ammonia.[4]

  • The resulting product is filtered and dried to obtain Levosulpiride.[4]

  • The product can be recrystallized from alcohols such as methanol (B129727) or ethanol (B145695) if further purification is required.[4]

Section 3: Mechanism of Action - Dopamine D2 Receptor Antagonism

Levosulpiride exerts its therapeutic effect by acting as a selective antagonist at dopamine D2 receptors in the central nervous system. In conditions like schizophrenia, which are associated with dopamine hyper-responsivity, blocking these receptors helps to alleviate psychotic symptoms.[5]

Signaling Pathway of Dopamine D2 Receptor Antagonism

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates Levosulpiride Levosulpiride Levosulpiride->D2R blocks

Caption: Dopamine D2 receptor antagonist mechanism.

Conclusion

This compound demonstrates significant novelty and utility in both asymmetric synthesis and pharmaceutical manufacturing. As a precursor to chiral organocatalysts, it enables highly stereoselective transformations that are competitive with other established catalyst systems. In the synthesis of Levosulpiride, its use as an enantiomerically pure starting material offers a more direct and potentially higher-yielding route compared to traditional methods involving racemic synthesis and subsequent resolution. The choice between these synthetic strategies will ultimately depend on a comprehensive analysis of factors including the cost of starting materials, process complexity, and overall economic viability. The continued exploration of applications for this compound is likely to yield further innovations in the development of efficient and stereoselective synthetic methodologies.

References

Performance of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a versatile chiral amine that serves as a crucial building block in the synthesis of pharmaceuticals and as a precursor for organocatalysts.[1][2] Its rigid pyrrolidine (B122466) scaffold and stereodefined centers are instrumental in achieving high stereoselectivity in various chemical transformations. This guide provides an objective comparison of its performance, and that of its derivatives, with other alternatives in key asymmetric reactions, supported by experimental data from peer-reviewed studies.

I. Application as a Chiral Building Block in Pharmaceutical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of the antipsychotic and prokinetic agent, Levosulpiride. The synthesis involves the condensation of this compound with a substituted benzoic acid derivative.

Comparative Performance in Levosulpiride Synthesis

General Experimental Protocol for Levosulpiride Synthesis:

A mixture of this compound and a suitable 2-methoxy-5-sulfamoylbenzoic acid derivative (e.g., methyl ester) is heated, often in the absence of a solvent or in a high-boiling solvent such as n-butanol. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation, filtration, and subsequent purification by recrystallization.

II. Performance as an Organocatalyst Precursor in Asymmetric Reactions

Derivatives of this compound, particularly those where the primary amine is functionalized, have been developed as highly effective organocatalysts. A notable example is the use of its N-Boc protected form to synthesize bifunctional thiourea-amine catalysts. These catalysts have demonstrated exceptional performance in asymmetric Michael additions.

Asymmetric Michael Addition of Ketones to Nitroolefins

Bifunctional catalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine have been shown to be highly efficient in the conjugate addition of ketones to nitroolefins, affording products with high diastereoselectivity and enantioselectivity.[1] These catalysts activate the nucleophile (ketone) through enamine formation and the electrophile (nitroolefin) via hydrogen bonding with the thiourea (B124793) moiety.[1]

Comparative Performance Data:

The following table summarizes the performance of a bifunctional thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine in the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene and compares it with a representative commercial thiourea catalyst. It is important to note that the data is compiled from different studies, and reaction conditions were not identical, so a direct comparison should be made with caution.[1]

CatalystMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Catalyst 65 (derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine) Cyclohexanonetrans-β-nitrostyreneToluene259598:296
Commercial Thiourea Catalyst Cyclohexanonetrans-β-nitrostyreneToluene2099>99:1 (anti/syn)99 (anti)

Key Observations:

Bifunctional catalysts that combine a pyrrolidine moiety with a thiourea group generally exhibit superior performance in terms of reaction rates and stereoselectivity.[1] The catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine demonstrates high efficiency, providing excellent yield and stereoselectivity.[1]

Experimental Protocol for Asymmetric Michael Addition:

The following is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin using a bifunctional thiourea catalyst.

  • Catalyst Preparation: A bifunctional thiourea-amine catalyst can be synthesized from (S)-1-Boc-2-(aminomethyl)pyrrolidine in a multi-step process. This typically involves the formation of an isothiocyanate, followed by reaction with a chiral amine (e.g., derived from cinchonidine), and subsequent deprotection.[1]

  • Michael Addition Reaction: To a solution of the nitroolefin (e.g., trans-β-nitrostyrene) in an appropriate solvent (e.g., toluene), the ketone (e.g., cyclohexanone) and the bifunctional thiourea catalyst are added. The reaction is stirred at a specific temperature (e.g., 20-25 °C) and monitored by TLC.

  • Work-up and Analysis: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel. The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by standard analytical techniques such as NMR spectroscopy and chiral HPLC.

III. Visualizing Synthetic Pathways and Workflows

Diagram of the Bifunctional Thiourea-Amine Catalyzed Michael Addition:

Michael_Addition_Pathway Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Catalyst Bifunctional Thiourea Catalyst (from (S)-1-Boc-2- (aminomethyl)pyrrolidine) Catalyst->Enamine Activated_Nitroolefin H-Bonded Nitroolefin Catalyst->Activated_Nitroolefin H-bonding Transition_State Stereoselective Transition State Enamine->Transition_State Nitroolefin Nitroolefin Nitroolefin->Activated_Nitroolefin Activated_Nitroolefin->Transition_State Iminium_Intermediate Iminium Intermediate Transition_State->Iminium_Intermediate C-C bond formation Product Michael Adduct (High ee and dr) Iminium_Intermediate->Product Hydrolysis Product->Catalyst Catalyst regeneration

Caption: Catalytic cycle of the asymmetric Michael addition.

Experimental Workflow for Catalyst Comparison:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up and Analysis Reaction_Vessel Prepare separate reaction vessels for each catalyst to be tested. Add_Reagents Add nitroolefin, ketone, and solvent to each vessel. Reaction_Vessel->Add_Reagents Add_Catalyst Add this compound derivative catalyst and alternative catalysts. Add_Reagents->Add_Catalyst Stirring Stir reactions at controlled temperature. Add_Catalyst->Stirring Monitoring Monitor progress by TLC or HPLC. Stirring->Monitoring Quenching Quench reactions and perform extractive work-up. Monitoring->Quenching Purification Purify crude products by column chromatography. Quenching->Purification Analysis Determine yield, dr, and ee (NMR, chiral HPLC). Purification->Analysis Data_Comparison Compare performance data (yield, dr, ee) of the catalysts. Analysis->Data_Comparison

Caption: General workflow for comparing catalyst performance.

Conclusion

This compound is a valuable chiral building block, particularly in the synthesis of pharmaceuticals like Levosulpiride where its specific stereochemistry is essential for biological activity. Furthermore, its derivatives have proven to be excellent precursors for highly effective bifunctional organocatalysts. The comparative data available for a thiourea derivative in the asymmetric Michael addition demonstrates performance on par with established commercial catalysts, highlighting the potential of this scaffold in asymmetric synthesis. For researchers and professionals in drug development, this compound and its derivatives offer a potent and versatile tool for the stereoselective synthesis of complex molecules.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe work environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a flammable and corrosive amine.

This compound is a chemical that requires careful management due to its hazardous properties. It is classified as a flammable liquid and a corrosive substance that can cause severe skin burns and eye damage[1][2][3][4]. Adherence to strict disposal protocols is crucial to mitigate risks of injury, fire, and environmental contamination.

Key Safety and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of its hazard profile.

PropertyValueSource
CAS Number 22795-99-9[1]
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to very faint yellow clear liquid[5]
Boiling Point 50-52 °C
Density 0.919 g/mL at 25 °C
Flash Point 57.2 °C (135.0 °F) - closed cup
Signal Word Danger[1][2][3]
Hazard Classifications
ClassificationCodeDescriptionSource
Flammable liquidsH226Flammable liquid and vapour[1][2][4]
Skin corrosion/irritationH314Causes severe skin burns and eye damage[1][2][3][4]
Serious eye damage/eye irritationH318 / H319Causes serious eye damage / Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2][3]
Acute toxicity (oral)H302Harmful if swallowed[2]
Acute toxicity (dermal)H312Harmful in contact with skin[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in strict accordance with local, regional, and national regulations[1][3]. In-laboratory treatment of this chemical is not recommended due to its hazardous nature. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles and a face shield[5].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure[5].

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[5].

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be required[3][5].

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting waste of this compound. The container should be kept tightly closed[3][5].

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3]. It should be collected as a non-halogenated organic solvent waste[6].

3. Labeling:

  • Clearly label the waste container with the chemical name "this compound" and the appropriate hazard symbols (flammable, corrosive). The label should also include the date of waste accumulation[7].

4. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources[1][3][5].

  • The storage area should be a designated flammable liquid storage cabinet or area[3].

  • Ensure the storage area is locked to prevent unauthorized access[1].

5. Disposal:

  • Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed hazardous waste disposal company[1]. Do not attempt to dispose of this chemical down the drain or in regular trash[7][8].

  • Regulatory Compliance: The disposal company will ensure that the waste is managed and disposed of in accordance with all applicable environmental regulations[3].

6. Contaminated Materials:

  • Any materials contaminated with this compound, such as absorbent materials from a spill, gloves, and empty containers, must also be treated as hazardous waste and disposed of through the licensed waste disposal company[1][5].

  • Before disposing of the original container, ensure it is completely empty[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Is the original container empty? A->F C Collect in Designated, Labeled, Compatible Container B->C D Store in a Cool, Dry, Well-Ventilated, Flammable Storage Area C->D E Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->E G Treat as Hazardous Waste and Dispose via Licensed Company F->G No H Rinse with a suitable solvent (e.g., ethanol), collect rinsate as hazardous waste. Then dispose of container. F->H Yes H->E

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always refer to the specific Safety Data Sheet (SDS) for the product and consult with your institution's environmental health and safety department for any site-specific procedures.

References

Personal protective equipment for handling (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and irritation to the respiratory tract.[1] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. A site-specific risk assessment should be conducted to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or a full-face shieldEssential for protecting against splashes and airborne particles that can cause serious eye damage.[2][3] Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Required to prevent skin contact, which can cause severe burns and irritation.[2] Double gloving is recommended for enhanced protection.[4]
Body Protection Disposable, low-permeability gown or lab coatProtects skin and clothing from contamination.[2][4] Should be worn over personal clothing.
Respiratory Protection NIOSH-approved respiratorNecessary when working in poorly ventilated areas or when there is a risk of inhaling vapors.[2][3] Use should follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]

Experimental Protocols: Safe Handling and Storage

All manipulations involving this compound, including weighing and dissolving, must be conducted within a certified chemical fume hood or other suitable containment system.[3][4]

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[2] Put on all required PPE as specified in the table above.

  • Dispensing: Ground and bond the container and receiving equipment to prevent static discharge. Use non-sparking tools. Avoid contact with eyes, skin, and clothing.[2]

  • Operations: Keep the container tightly closed when not in use.[2][5] Avoid breathing vapor, mist, or gas.[2]

  • After Handling: Wash hands and face thoroughly after handling. Remove and dispose of contaminated clothing promptly and safely.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Keep the container tightly closed.[2][5]

  • Store locked up.[5]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2]

Step-by-Step Disposal:

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container. Do not mix with other waste.[5]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[5]

  • Licensed Disposal: Entrust the disposal of the chemical and its container to a licensed waste disposal company.[5] All disposal must be in accordance with local, state, and national regulations.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Don all required PPE AreaPrep Ensure access to eyewash station and safety shower Dispense Ground/bond containers and dispense AreaPrep->Dispense Operate Perform experimental work Dispense->Operate Close Keep container tightly closed Operate->Close Collect Collect waste in labeled container Operate->Collect Decon Decontaminate work area Close->Decon Wash Wash hands thoroughly Decon->Wash RemovePPE Remove and dispose of PPE Wash->RemovePPE Dispose Arrange for licensed disposal Collect->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.